Radafaxine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXTVTDGPVINDN-BTJVGWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909896 | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106083-71-0 | |
| Record name | Radafaxine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106083-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Radafaxine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
Abstract
Radafaxine, the (2S,3S)-enantiomer of hydroxybupropion, is a pharmacologically active metabolite of bupropion.[1][2] Developed under the code GW-353162A, its clinical development was ultimately discontinued.[3] This document provides a detailed technical overview of the mechanism of action of Radafaxine hydrochloride, focusing on its primary and secondary pharmacological targets, supported by quantitative data, experimental methodologies, and pathway visualizations. Radafaxine is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI) with additional activity as a nicotinic acetylcholine receptor (nAChR) antagonist.[4][5] Its higher potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT) distinguishes it from its parent compound, bupropion.[4]
Primary Mechanism of Action: Monoamine Reuptake Inhibition
Radafaxine's principal mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] By blocking these transporters, Radafaxine increases the synaptic concentration and prolongs the availability of NE and DA, enhancing noradrenergic and dopaminergic neurotransmission.
Transporter Binding and Selectivity
Radafaxine demonstrates a clear preference for the norepinephrine transporter over the dopamine transporter, with negligible affinity for the serotonin transporter (SERT), classifying it as a selective NDRI.[5] In vitro studies using human embryonic kidney (HEK293) cells expressing the human transporters have quantified this selectivity.
Table 1: In Vitro Inhibition of Monoamine Transporters by (S,S)-hydroxybupropion (Radafaxine)
| Target Transporter | IC50 (µM) | IC50 (nM) |
| Norepinephrine Transporter (NET) | 0.241[5] | 241 |
| Dopamine Transporter (DAT) | 0.63[5] | 630 |
| Serotonin Transporter (SERT) | >100[5] | >100,000 |
Data sourced from studies on (S,S)-hydroxybupropion, the active enantiomer corresponding to Radafaxine.
In Vivo Dopamine Transporter Occupancy
The interaction of Radafaxine with the dopamine transporter in the human brain has been quantified using Positron Emission Tomography (PET). A clinical study involving a single 40 mg oral dose of this compound in healthy controls demonstrated a slow and prolonged blockade of DAT.[6]
Table 2: In Vivo Dopamine Transporter (DAT) Occupancy Following a Single 40 mg Oral Dose of Radafaxine
| Time Post-Administration | Mean DAT Blockade (%) |
| 1 Hour | 11%[6] |
| 4 Hours (Peak) | 22%[6] |
| 8 Hours | 17%[6] |
| 24 Hours | 15%[6] |
The relatively low and slow-onset DAT occupancy is theorized to contribute to a lower potential for abuse compared to other DAT inhibitors with rapid and high-level blockade.[6]
Signaling Pathway for Norepinephrine and Dopamine Reuptake Inhibition
The following diagram illustrates the core mechanism of Radafaxine at the presynaptic terminal.
Caption: Radafaxine blocks NET and DAT on the presynaptic neuron, increasing synaptic neurotransmitter levels.
Secondary Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
In addition to its effects on monoamine transporters, Radafaxine functions as a non-competitive antagonist at several subtypes of neuronal nicotinic acetylcholine receptors (nAChRs).[3][5][7] This activity is believed to contribute to its overall pharmacological profile, particularly in the context of its development as a potential smoking cessation aid.[2][4]
nAChR Subtype Specificity
Radafaxine exhibits varying potencies across different nAChR subtypes, with the highest affinity for the α4β2 subtype, which is widely expressed in the brain and implicated in nicotine dependence.
Table 3: In Vitro Antagonism of Nicotinic Acetylcholine Receptor Subtypes by (S,S)-hydroxybupropion (Radafaxine)
| nAChR Subtype | Functional IC50 (µM) |
| α4β2 | 3.3[4][5] |
| α3β4 | 11[5] |
| α1β1γδ (muscle-type) | 28[5] |
Data sourced from studies on (S,S)-hydroxybupropion, the active enantiomer corresponding to Radafaxine.
Signaling Pathway for nAChR Antagonism
The following diagram illustrates the antagonistic action of Radafaxine at a postsynaptic nAChR.
Caption: Radafaxine non-competitively antagonizes nAChRs, preventing channel opening by acetylcholine.
Experimental Protocols
The quantitative data presented in this guide were derived from established in vitro and in vivo pharmacological assays. Below are detailed methodologies representative of those used to characterize Radafaxine.
Monoamine Reuptake Inhibition Assay (In Vitro)
This protocol outlines a typical procedure for determining the IC50 values of a compound at human monoamine transporters.
Caption: Workflow for an in vitro monoamine reuptake inhibition assay.
Dopamine Transporter Occupancy Study (In Vivo)
This protocol describes the key steps in a human PET imaging study to measure in vivo DAT occupancy.
Caption: Workflow for an in vivo PET study to determine DAT occupancy.
Conclusion
This compound exhibits a dual mechanism of action as a potent norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist. Its selectivity for NET over DAT and its slow, sustained, low-level occupancy of DAT in vivo are key distinguishing features. The additional antagonism of neuronal nAChRs, particularly the α4β2 subtype, further contributes to its complex pharmacological profile. This detailed understanding of its molecular interactions provides a crucial foundation for interpreting its clinical effects and for the rational design of future therapeutics targeting these neurological pathways.
References
- 1. Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 2. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants noncompetitively inhibit nicotinic acetylcholine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Radafaxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for Radafaxine Hydrochloride, a norepinephrine-dopamine reuptake inhibitor and a significant metabolite of bupropion. The document outlines both stereoselective and non-stereoselective routes, presenting experimental protocols and quantitative data to support researchers in the field of medicinal chemistry and drug development.
Core Synthesis Pathways
Two principal synthetic routes for this compound, chemically known as (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol hydrochloride, have been identified and are detailed below.
Pathway 1: Stereoselective Synthesis via Chiral Lactone Intermediate
This elegant approach affords the desired (2S,3S)-enantiomer directly, minimizing the need for chiral resolution of the final product. The key steps involve the formation of a chiral morpholinone intermediate followed by a Grignard reaction.
Experimental Protocol:
Step 1: Synthesis of methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate
To a solution of methyl (R)-(+)-lactate, 2,6-lutidine is added, and the mixture is cooled to 0°C. Trifluoromethanesulfonic anhydride is then added slowly, and the reaction is stirred at this temperature. The resulting triflate is obtained in a 77% yield[1].
Step 2: Synthesis of (3S)-3,5,5-trimethylmorpholin-2-one
2-Amino-2-methyl-1-propanol is alkylated with the methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate at -40°C for two hours, followed by stirring overnight at room temperature. Subsequent cyclization yields (3S)-3,5,5-trimethylmorpholin-2-one with a 63% yield[1].
Step 3: Synthesis of (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Radafaxine)
The chiral lactone, (3S)-3,5,5-trimethylmorpholin-2-one, is reacted with 3-chlorophenylmagnesium bromide. This nucleophilic addition results in the formation of (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol[1].
Step 4: Formation of this compound
The free base of Radafaxine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by recrystallization.
Quantitative Data Summary for Pathway 1
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1. Triflation of methyl (R)-(+)-lactate | Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate | 77% | Not Reported | [1] |
| 2. Alkylation and Cyclization | (3S)-3,5,5-trimethylmorpholin-2-one | 63% | Not Reported | [1] |
| 3. Grignard Reaction | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | 32% | 98% | [1] |
Diagram of Stereoselective Synthesis Pathway
Caption: Stereoselective synthesis of Radafaxine starting from methyl (R)-(+)-lactate.
Pathway 2: Non-Stereoselective Synthesis and Resolution
This pathway involves the direct synthesis of racemic hydroxybupropion, which then requires a subsequent resolution step to isolate the desired (2S,3S)-enantiomer (Radafaxine).
Experimental Protocol:
Step 1: Synthesis of racemic 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Hydroxybupropion)
2-Bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol are reacted in a suitable solvent such as acetonitrile. The reaction mixture is refluxed, with optimized conditions suggesting a temperature of 35°C[2]. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[3]. After completion, the reaction mixture is worked up by filtration and extraction to yield the crude product[3].
Step 2: Purification of Hydroxybupropion
The crude hydroxybupropion can be purified by column chromatography using ethyl acetate as the eluent, followed by recrystallization from deionized water to achieve high purity[2].
Step 3: Chiral Resolution
The racemic hydroxybupropion must be resolved to separate the (2S,3S)-enantiomer from the (2R,3R)-enantiomer. This can be achieved through various standard resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Step 4: Formation of this compound
The isolated (2S,3S)-hydroxybupropion (Radafaxine) free base is then converted to its hydrochloride salt as described in Pathway 1.
Quantitative Data Summary for Pathway 2
| Step | Product | Yield | Purity | Reference |
| 1. Synthesis of Racemate | Hydroxybupropion | 93% | 91% (crude) | [2] |
| 2. Purification | Hydroxybupropion | - | 99.52% | [2] |
Diagram of Non-Stereoselective Synthesis Pathway
Caption: Non-stereoselective synthesis of Radafaxine followed by chiral resolution.
Conclusion
This guide has detailed two primary synthetic pathways for this compound. The stereoselective route offers the advantage of directly producing the desired enantiomer with high enantiomeric excess, albeit with a lower overall yield in the Grignard step as reported. The non-stereoselective pathway provides a high yield of the racemic intermediate, but necessitates an additional, potentially challenging, chiral resolution step. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired enantiomeric purity of the final product. The provided experimental details and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of Radafaxine and related compounds.
References
Early Preclinical Data on Radafaxine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radafaxine hydrochloride, also known as (S,S)-Hydroxybupropion hydrochloride or GW-353162A, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline. It is a potent and active metabolite of bupropion, a well-known antidepressant. Preclinical investigations into radafaxine focused on its potential as a treatment for conditions such as major depressive disorder, neuropathic pain, and fibromyalgia. This technical guide provides a comprehensive overview of the available early preclinical data on radafaxine, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols typically employed in such studies.
Core Mechanism of Action
Radafaxine exerts its pharmacological effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.
Signaling Pathway
The primary mechanism of action involves the direct blockade of NET and DAT, preventing the reuptake of their respective neurotransmitters from the synapse. This leads to prolonged signaling at postsynaptic receptors.
Data Presentation
While specific quantitative preclinical data for this compound, such as Ki and IC50 values, are not widely available in the public domain, its pharmacological profile has been characterized in comparison to its parent compound, bupropion.
In Vitro Transporter Binding and Reuptake Inhibition
The following table summarizes the known in vitro activity of radafaxine. It is reported to be a more potent norepinephrine reuptake inhibitor and a less potent dopamine reuptake inhibitor than bupropion.
| Target | Parameter | This compound | Bupropion | Reference Compound |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Data not available | Data not available | Desipramine (Ki ≈ 1-5 nM) |
| Reuptake Inhibition (IC50) | More Potent | Less Potent | Desipramine (IC50 ≈ 1-10 nM) | |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | Data not available | Data not available | GBR-12909 (Ki ≈ 1-5 nM) |
| Reuptake Inhibition (IC50) | Less Potent | More Potent | GBR-12909 (IC50 ≈ 1-10 nM) | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Negligible | Negligible | Fluoxetine (Ki ≈ 1-10 nM) |
| Reuptake Inhibition (IC50) | Negligible | Negligible | Fluoxetine (IC50 ≈ 1-20 nM) |
Note: The table reflects the qualitative relationship between radafaxine and bupropion based on available literature. Specific numerical values for Ki and IC50 are not publicly accessible.
In Vivo Preclinical Models
Radafaxine would have been evaluated in various animal models of depression to assess its potential antidepressant-like effects. A common model used for this purpose is the forced swim test.
| Animal Model | Species | Key Parameters Measured | Expected Effect of Radafaxine |
| Forced Swim Test | Rodent (Mouse/Rat) | Immobility Time | Decrease |
| Climbing Behavior | Increase (indicative of noradrenergic activity) | ||
| Swimming Behavior | Potential Increase (indicative of serotonergic/dopaminergic activity) |
Note: Specific in vivo data for radafaxine in these models have not been published.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize compounds like radafaxine are provided below. These represent standard methodologies in preclinical pharmacology.
In Vitro Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine and dopamine transporters.
Methodology:
-
Preparation of Synaptosomes:
-
Rodent (rat or mouse) brain tissue (e.g., striatum for DAT, hippocampus/cortex for NET) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are enriched with monoamine transporters.
-
The synaptosomal pellet is resuspended in an appropriate assay buffer.
-
-
Radioligand Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the synaptosomal preparation.
-
Increasing concentrations of this compound (the competitor ligand) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., desipramine for NET, GBR-12909 for DAT).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of radafaxine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Forced Swim Test (Rodent)
Objective: To evaluate the antidepressant-like effects of this compound.
Methodology:
-
Animals: Male mice or rats are typically used and are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are allowed to acclimate to the housing facility for at least one week before testing.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., imipramine or desipramine, and various doses of this compound).
-
Radafaxine or the control compounds are administered via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is individually placed into the water-filled cylinder for a 6-minute test session.
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The entire session is typically video-recorded for later analysis.
-
-
Behavioral Scoring:
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An observer, blind to the treatment conditions, scores the animal's behavior during the last 4 minutes of the test.
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The primary behaviors scored are:
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Immobility: The animal remains floating with only minimal movements necessary to keep its head above water.
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Climbing: The animal makes active upward-directed movements with its forepaws along the side of the cylinder.
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Swimming: The animal makes active swimming motions, moving around the cylinder.
-
-
The total duration of each behavior is recorded.
-
-
Data Analysis:
-
The mean duration of immobility, climbing, and swimming for each treatment group is calculated.
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Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of radafaxine to the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Mandatory Visualization
Experimental Workflow: In Vitro Binding Assay
Logical Relationship: Radafaxine's Pharmacological Profile
Radafaxine Hydrochloride pharmacokinetics and pharmacodynamics for researchers
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Radafaxine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (developmental code name GW353162) is an investigational compound that was under development by GlaxoSmithKline.[1] It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was explored for a variety of indications, including major depressive disorder and restless legs syndrome, though its development was ultimately discontinued.[1] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on Radafaxine for the scientific community.
Pharmacodynamics
Mechanism of Action
Radafaxine is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of norepinephrine and dopamine.[2][3] This dual mechanism of action is central to its pharmacological effects. Cryogenic electron microscopy studies have provided insights into its interaction with the human norepinephrine transporter (hNET), revealing that Radafaxine occupies the substrate-binding site, which may block the structural transition of hNET required for norepinephrine reuptake.[4]
Compared to its parent compound, bupropion, radafaxine demonstrates a different selectivity profile. It has a higher potency for inhibiting norepinephrine reuptake and a comparatively lower efficacy for blocking dopamine reuptake.[1] Specifically, radafaxine has been reported to have approximately 392% of the efficacy of bupropion in blocking norepinephrine reuptake and about 70% of the efficacy in blocking dopamine reuptake.[1] This increased potency on the norepinephrine system was hypothesized by GlaxoSmithKline to contribute to potential effects on pain and fatigue.[1]
Signaling Pathway
The primary signaling pathway affected by Radafaxine involves the modulation of monoaminergic neurotransmission in the central nervous system. By blocking NET and DAT, Radafaxine enhances the availability of norepinephrine and dopamine in the synaptic cleft, thereby increasing the activation of postsynaptic adrenergic and dopaminergic receptors.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound in humans is limited due to its discontinued development. The available information is summarized below.
Absorption and Distribution
Following oral administration, Radafaxine is absorbed, with peak plasma concentrations observed between 4 to 8 hours post-dose in a human study.[5] Specific details regarding bioavailability, volume of distribution, and plasma protein binding have not been widely published.
Metabolism and Excretion
Quantitative Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters for Radafaxine. It is important to note that much of the standard pharmacokinetic data is not available.
| Parameter | Value | Species | Notes |
| Tmax (Time to Peak Plasma Concentration) | 4 - 8 hours | Human | Following a single 40 mg oral dose.[5] |
| Cmax (Maximum Plasma Concentration) | Data Not Available | - | - |
| AUC (Area Under the Curve) | Data Not Available | - | - |
| Half-life (t½) | Data Not Available | - | - |
| Clearance (CL) | Data Not Available | - | - |
| Volume of Distribution (Vd) | Data Not Available | - | - |
| Protein Binding | Data Not Available | - | - |
Dopamine Transporter (DAT) Occupancy
A key human study utilizing Positron Emission Tomography (PET) with [11C]cocaine provided valuable insights into the pharmacokinetics of Radafaxine's action at the dopamine transporter.
| Time Post-Dose (40 mg p.o.) | Mean DAT Blockade (%) |
| 1 hour | 11%[5] |
| 4 hours (Peak) | 22%[5] |
| 8 hours | 17%[5] |
| 24 hours | 15%[5] |
These findings indicate a slow onset to peak DAT blockade and a prolonged duration of action at the transporter.[5] The relatively low level of peak blockade at a 40 mg dose suggests that higher doses would be necessary to achieve the >50% DAT occupancy that is often associated with the reinforcing effects of other DAT inhibitors.[5] This, combined with the slow kinetics, led the study authors to predict a low abuse potential for Radafaxine.[5]
Experimental Protocols
Detailed experimental protocols for the key studies on Radafaxine are not fully available. Below is a summarized methodology for the human PET study based on the published abstract.
Human Dopamine Transporter Occupancy Study (Volkow et al.)
-
Objective: To measure the potency and kinetics of DAT blockade by Radafaxine in the human brain.[5]
-
Methodology:
-
Participants: Eight healthy control subjects.[5]
-
Drug Administration: A single oral dose of 40 mg of Radafaxine was administered.[5]
-
Imaging Technique: Positron Emission Tomography (PET) was used to measure DAT occupancy.[5]
-
Radiotracer: [11C]cocaine was used as the radioligand for the DAT.[5]
-
Scanning Schedule: PET scans were performed at 1, 4, 8, and 24 hours post-radafaxine administration to estimate DAT blockade at these time points.[5]
-
Parallel Measurements: Plasma pharmacokinetics of Radafaxine, as well as behavioral and cardiovascular effects, were measured concurrently.[5]
-
Conclusion
This compound is a norepinephrine-dopamine reuptake inhibitor with a greater potency for the norepinephrine transporter. The limited available data from human studies indicate a slow onset and long duration of action at the dopamine transporter, with a peak blockade of 22% at 4 hours following a 40 mg oral dose.[5] While this information is valuable, a comprehensive understanding of Radafaxine's pharmacokinetic profile is hampered by the lack of publicly available data on key parameters such as Cmax, half-life, and protein binding. The discontinuation of its clinical development has likely contributed to this scarcity of information. This guide serves to consolidate the known scientific data for the research community.
References
- 1. Imaging of dopamine D2/3 agonist binding in cocaine dependence: A [11C]NPA PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Radafaxine Hydrochloride: A Technical Overview of the Potent Metabolite of Bupropion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radafaxine, the (S,S)-stereoisomer of hydroxybupropion, is a pharmacologically active metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion. This technical guide provides an in-depth analysis of radafaxine hydrochloride, focusing on its role as a metabolite of bupropion, its distinct pharmacological profile, and the experimental methodologies used for its characterization. Quantitative data on its pharmacokinetics and pharmacodynamics are presented in structured tables for clear comparison. Detailed experimental protocols for key assays and visualizations of the metabolic pathway are included to support further research and development in this area.
Introduction
Bupropion is a norepinephrine and dopamine reuptake inhibitor (NDRI) that undergoes extensive and stereoselective metabolism in humans.[1] One of its major and most potent metabolites is hydroxybupropion, which exists as two enantiomers: (R,R)-hydroxybupropion and (S,S)-hydroxybupropion.[1] Radafaxine is the common name for the (S,S)-hydroxybupropion enantiomer.[2] It is a significant contributor to the overall pharmacological activity of bupropion, exhibiting a distinct profile as a norepinephrine-dopamine reuptake inhibitor with a higher selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[2] Understanding the formation, pharmacokinetics, and pharmacological activity of radafaxine is crucial for a comprehensive understanding of bupropion's mechanism of action and for the potential development of radafaxine as a therapeutic agent in its own right.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol hydrochloride |
| Synonyms | (S,S)-Hydroxybupropion hydrochloride, GW-353162A, BW-306U |
| Molecular Formula | C₁₃H₁₉Cl₂NO₂ |
| Molecular Weight | 292.20 g/mol |
| CAS Number | 106083-71-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Metabolism of Bupropion to Radafaxine
Bupropion is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2B6 to its active metabolite, hydroxybupropion.[1] This hydroxylation occurs at the tert-butyl group of bupropion and is a stereoselective process.[1] While bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers, the formation of hydroxybupropion enantiomers is not equal. In vivo studies have shown that plasma concentrations of (R,R)-hydroxybupropion are significantly higher, approximately 20-fold greater, than those of (S,S)-hydroxybupropion (radafaxine) following the administration of racemic bupropion.[1] This disparity is a critical factor in understanding the overall pharmacological effect of bupropion.
Below is a diagram illustrating the metabolic pathway of bupropion, highlighting the stereoselective formation of its major metabolites.
Caption: Stereoselective metabolism of bupropion by CYP2B6 and carbonyl reductases.
Pharmacological Profile
Radafaxine is a potent inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher affinity for NET. This distinguishes it from its parent compound, bupropion, which has a more balanced profile.
In Vitro Transporter Inhibition
The following table summarizes the in vitro inhibitory activity of radafaxine and bupropion on human norepinephrine and dopamine transporters, typically determined using radioligand uptake assays in cell lines expressing these transporters, such as HEK293 cells.
| Compound | NET IC₅₀ (μM) | DAT IC₅₀ (μM) | NET/DAT Selectivity Ratio |
| Radafaxine ((S,S)-Hydroxybupropion) | ~0.24 | ~1.4 | ~5.8 |
| Bupropion | ~1.9 | ~1.1 | ~0.6 |
| Data compiled from various in vitro studies. |
Pharmacokinetics
The pharmacokinetic profiles of bupropion and its metabolites are complex and stereoselective. Following oral administration of bupropion, its metabolite hydroxybupropion (a mixture of R,R and S,S enantiomers) reaches significantly higher plasma concentrations than the parent drug.
| Parameter | Bupropion | Hydroxybupropion (racemic) | (R,R)-Hydroxybupropion | Radafaxine ((S,S)-Hydroxybupropion) |
| Tmax (hours) | ~2 | ~6 | ~6 | ~6 |
| Cmax (ng/mL) | Varies by dose | 4-7 times higher than bupropion | ~35-fold higher than (S,S) | Significantly lower than (R,R) |
| AUC (ng·h/mL) | Varies by dose | ~10 times higher than bupropion | ~65-fold higher than (S,S) | Significantly lower than (R,R) |
| Half-life (hours) | ~21 | ~20 | ~19 | ~15 |
| Pharmacokinetic parameters are approximate and can vary based on formulation and individual patient factors. Data is derived from studies administering racemic bupropion.[3][4][5][6] |
Experimental Protocols
Quantification of Bupropion and Metabolites in Plasma by HPLC-MS/MS
This protocol provides a general framework for the simultaneous quantification of bupropion, hydroxybupropion (including radafaxine), threohydrobupropion, and erythrohydrobupropion in human plasma.
Workflow Diagram:
Caption: General workflow for the quantification of bupropion and its metabolites.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution containing deuterated analogs of bupropion and its metabolites.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A chiral column (e.g., Chiralcel OD-H) is essential for the separation of the stereoisomers of bupropion and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The gradient is optimized to achieve separation of all analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentrations of the analytes in the plasma samples are then determined from this calibration curve.
-
In Vitro Dopamine and Norepinephrine Transporter Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC₅₀) of compounds like radafaxine on dopamine and norepinephrine transporters using a cell-based assay.
Workflow Diagram:
Caption: Workflow for determining transporter inhibition in a cell-based assay.
Methodology:
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate culture medium supplemented with a selection agent (e.g., G418).
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., radafaxine) or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of unlabeled neurotransmitter (dopamine or norepinephrine) and a tracer amount of the corresponding radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., GBR12909 for DAT or desipramine for NET).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
Conclusion
This compound, the (S,S)-hydroxybupropion metabolite of bupropion, is a potent and selective norepinephrine reuptake inhibitor. Its formation is a key aspect of bupropion's metabolism, and despite being the minor enantiomer of hydroxybupropion, it significantly contributes to the overall pharmacological activity of the parent drug. The distinct pharmacological profile of radafaxine, with its preference for norepinephrine over dopamine reuptake inhibition, highlights the complexity of bupropion's mechanism of action. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of radafaxine and in understanding the intricate pharmacology of bupropion and its metabolites.
References
- 1. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Molecular Targets of Radafaxine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radafaxine, also known as (2S,3S)-hydroxybupropion, is a pharmacologically active metabolite of the antidepressant bupropion.[1] Developed by GlaxoSmithKline under the code GW-353,162, radafaxine was investigated for the treatment of several conditions including major depressive disorder and restless legs syndrome before its development was discontinued.[1][2] This technical guide provides an in-depth overview of the molecular targets of Radafaxine Hydrochloride, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key pathways and workflows. Radafaxine is primarily classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3] It is also recognized as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[4]
Core Molecular Targets
Radafaxine's primary mechanism of action involves the inhibition of two key monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.
Quantitative Analysis of Transporter Inhibition
| Molecular Target | Parameter | Value | Species | Assay Type | Reference |
| Dopamine Transporter (DAT) | % Blockade (at ~4 hours post-dose) | 22% | Human | Positron Emission Tomography (PET) | [6] |
| Dopamine Transporter (DAT) | % Blockade (at 24 hours post-dose) | 15% | Human | Positron Emission Tomography (PET) | [6] |
Note: The PET study utilized a 40 mg oral dose of radafaxine. The relatively low and slow onset of DAT blockade is suggested to contribute to a lower abuse potential compared to other DAT inhibitors.[6]
Qualitative descriptions indicate that radafaxine has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake.[1]
Secondary Molecular Target: Nicotinic Acetylcholine Receptors
In addition to its primary action on monoamine transporters, radafaxine has been identified as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[4] Bupropion, the parent compound of radafaxine, is a known non-competitive antagonist of nAChRs. This interaction is thought to contribute to its efficacy as a smoking cessation aid. While specific quantitative data on radafaxine's binding to various nAChR subtypes are not detailed in the available literature, its activity at these receptors represents a significant aspect of its pharmacological profile.
Experimental Protocols
The following sections describe standardized experimental protocols that are typically employed to characterize the interaction of compounds like radafaxine with its molecular targets.
Monoamine Transporter Binding Assay (Radioligand Displacement)
This in vitro assay determines the binding affinity of a test compound to specific monoamine transporters.
Objective: To determine the Ki (inhibition constant) of this compound for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
Materials:
-
Cell membranes prepared from cell lines stably expressing human NET or DAT.
-
Radioligand for NET (e.g., [3H]nisoxetine).
-
Radioligand for DAT (e.g., [3H]WIN 35,428).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like desipramine for NET or cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and either the vehicle, this compound at varying concentrations, or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Dopamine Transporter Occupancy Study (PET)
This in vivo imaging technique measures the degree to which a drug binds to and occupies its target in the living brain.
Objective: To quantify the percentage of DAT occupancy by this compound in the human brain.
Materials:
-
Human subjects.
-
This compound (oral administration).
-
PET scanner.
-
Radiotracer for DAT (e.g., [11C]cocaine).
-
Arterial blood sampling setup for pharmacokinetic analysis.
-
Data analysis software.
Procedure:
-
Recruit healthy human volunteers.
-
Perform a baseline PET scan on each subject with the DAT radiotracer to determine the baseline DAT availability.
-
Administer a single oral dose of this compound (e.g., 40 mg).
-
At various time points post-administration (e.g., 1, 4, 8, and 24 hours), perform subsequent PET scans with the same radiotracer.
-
During the PET scans, collect arterial blood samples to measure the concentration of this compound and its metabolites over time.
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain known to have high DAT density (e.g., striatum).
-
Calculate the binding potential (BPND) of the radiotracer in the ROIs for both the baseline and post-drug scans.
-
Determine the DAT occupancy using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] * 100.
-
Correlate the DAT occupancy with the plasma concentrations of this compound to understand the pharmacokinetic-pharmacodynamic relationship.
Signaling Pathways
Radafaxine's mechanism of action directly modulates synaptic signaling by blocking the reuptake of norepinephrine and dopamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Radafaxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radafaxine Hydrochloride, also known as (2S,3S)-hydroxybupropion or GW-353162A, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for a range of indications including major depressive disorder, neuropathic pain, and restless legs syndrome.[1] Although its development was discontinued, the unique pharmacological profile of radafaxine continues to make it a valuable tool for basic and preclinical research. As a potent and selective metabolite of bupropion, it offers a more specific mechanism of action for investigating the roles of norepinephrine and dopamine in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action
Radafaxine is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a significantly higher potency for NET.[1][2] This selectivity distinguishes it from its parent compound, bupropion, and makes it a useful tool for dissecting the relative contributions of noradrenergic and dopaminergic signaling.[1][3] By blocking these transporters, radafaxine increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing neurotransmission.[4][5]
Signaling Pathways
The primary mechanism of action of radafaxine involves the direct inhibition of NET and DAT. The subsequent increase in extracellular norepinephrine and dopamine leads to the activation of various downstream signaling pathways. In the prefrontal cortex, where DAT expression is low, norepinephrine transporters are also responsible for the reuptake of dopamine.[6] Therefore, inhibition of NET by radafaxine in this region can lead to an increase in both norepinephrine and dopamine levels.[6] The activation of adrenergic and dopaminergic receptors can modulate cyclic AMP (cAMP) and protein kinase A (PKA) signaling cascades, which in turn can influence gene expression and synaptic plasticity.[7]
Additionally, like its parent compound bupropion, radafaxine and its metabolites act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α3β4 subtypes.[8] This action is another important aspect of its pharmacological profile and provides a tool for investigating the interplay between the cholinergic and monoaminergic systems.
Signaling Pathway of this compound
References
- 1. Radafaxine - Wikipedia [en.wikipedia.org]
- 2. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bupropion for major depressive disorder: Pharmacokinetic and formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. americanaddictioncenters.org [americanaddictioncenters.org]
- 6. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxybupropion - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Radafaxine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radafaxine hydrochloride is a norepinephrine-dopamine reuptake inhibitor that has been investigated for the treatment of major depressive disorder. As with any pharmaceutical compound, a robust and reliable analytical method is crucial for ensuring its quality, safety, and efficacy. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to separate Radafaxine from its potential impurities and degradation products, making it suitable for routine quality control and stability studies. While specific methods for Radafaxine are not widely published, methods for the structurally similar compound Venlafaxine Hydrochloride can be readily adapted.[1][2][3][4][5]
The development of such a method follows a systematic approach, often guided by Quality by Design (QbD) principles to ensure the method is robust and reliable.[6] Impurity profiling is a critical aspect of this process, aiming to detect, identify, and quantify any substance that is not the drug substance itself.[7][8][9]
Logical Workflow for HPLC Method Development
Caption: A logical workflow for the systematic development of an HPLC method.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
This section details the recommended starting conditions for the HPLC analysis of this compound, based on established methods for similar compounds.
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Recommended Condition 3 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD VP series or equivalent | Waters Alliance e2695 or equivalent |
| Detector | UV/Vis or PDA Detector | UV/Vis Detector | PDA Detector |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[2] | ODS Analytical Column (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)[1] | 0.05 M KH2PO4 (pH 6.2) : Methanol (30:70 v/v)[2] | Acetonitrile : Methanol : KH2PO4 Buffer (30:30:40 v/v, pH 6.1)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min[5] |
| Detection Wavelength | 225 nm[1] | 226 nm[2] | 227 nm[3][5] |
| Injection Volume | 20 µL | 20 µL[3] | 20 µL |
| Column Temperature | Ambient (or controlled at 30 °C) | Ambient | Ambient |
2. Preparation of Solutions
-
Mobile Phase Preparation (Recommended Condition 1): Prepare a 0.01 M solution of potassium dihydrogen phosphate and adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 40:60 v/v ratio and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linearity range (e.g., 10-100 µg/mL).
-
Sample Preparation (for dosage forms): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
Method Validation Protocol
The developed method must be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]
Workflow for HPLC Method Validation
Caption: Key parameters for the validation of an analytical HPLC method as per ICH guidelines.
1. System Suitability
Before performing the validation experiments, the suitability of the chromatographic system must be established. Inject the standard solution (e.g., 60 µg/mL) six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) | ≥ 1.5 between the main peak and the closest eluting peak.[10] |
2. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
-
Protocol: Analyze a placebo solution (containing all excipients except the drug substance), a standard solution of this compound, and a sample solution. Compare the chromatograms to ensure that there is no interference from the excipients at the retention time of Radafaxine.
-
Forced Degradation Studies: To demonstrate stability-indicating capability, subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure the separation of degradation products from the main drug peak.
3. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Protocol: Prepare a series of at least five concentrations of this compound working standards over a specified range (e.g., 50-150% of the target assay concentration). Inject each solution in triplicate.
-
Data Analysis: Plot a calibration curve of the mean peak area versus the concentration. Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept.
4. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.
-
Data Analysis: Calculate the percentage recovery for each sample.
5. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Calculate the Relative Standard Deviation (RSD) for the results of each study.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
7. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
Protocol: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)[1]
-
-
Data Analysis: Evaluate the effect of these changes on the system suitability parameters.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[5] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] |
| Precision (RSD) | ≤ 2.0% |
| Robustness (RSD) | ≤ 2.0% for system suitability parameters after variations.[5] |
| LOD & LOQ | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By adapting established methods for structurally similar compounds and adhering to a systematic validation protocol as per ICH guidelines, a reliable and robust analytical method can be established. Such a method is indispensable for the routine quality control, impurity profiling, and stability assessment of this compound in the pharmaceutical industry.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. ijpsr.com [ijpsr.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. molnar-institute.com [molnar-institute.com]
- 10. gyanvihar.org [gyanvihar.org]
In Vitro Assay Protocols for Radafaxine Hydrochloride: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed in vitro assay protocols for the characterization of Radafaxine hydrochloride, a norepinephrine-dopamine reuptake inhibitor (NDRI) and a modulator of nicotinic acetylcholine receptors (nAChR). These protocols are intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of this and similar compounds.
Introduction
This compound (also known as GW-353162A) is a pharmacologically active compound that primarily functions as an inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] It is recognized for its selectivity toward inhibiting the reuptake of norepinephrine over dopamine.[1] Additionally, Radafaxine acts as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[1][2] The following protocols and data provide a framework for the in vitro assessment of this compound's activity.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Target | Radioligand | Source | Kᵢ (nM) |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human Recombinant | Data Not Available |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human Recombinant | Data Not Available |
| Serotonin Transporter (SERT) | [³H]Citalopram | Human Recombinant | Data Not Available |
Table 2: Monoamine Transporter Uptake Inhibition by this compound
| Assay | Cell Line | IC₅₀ (nM) |
| Norepinephrine (NE) Uptake | HEK293 cells expressing hNET | Data Not Available |
| Dopamine (DA) Uptake | HEK293 cells expressing hDAT | Data Not Available |
| Serotonin (5-HT) Uptake | HEK293 cells expressing hSERT | Data Not Available |
Table 3: Nicotinic Acetylcholine Receptor Modulation by this compound
| Receptor Subtype | Assay Type | Cell Line | IC₅₀ (nM) |
| α4β2 nAChR | Functional Inhibition | Oocytes/Mammalian Cells | Data Not Available |
| α7 nAChR | Functional Inhibition | Oocytes/Mammalian Cells | Data Not Available |
| α3β4 nAChR | Functional Inhibition | Oocytes/Mammalian Cells | Data Not Available |
Note: Specific quantitative data for Ki and IC₅₀ values for this compound were not available in the public domain at the time of this publication. The tables are structured to guide researchers in their experimental design and data presentation.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the procedure to determine the binding affinity (Kᵢ) of this compound for human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing the human NET, DAT, or SERT.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
Radioligand at a concentration near its Kd value ([³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]Citalopram for SERT).
-
A range of concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known inhibitor (e.g., Desipramine for NET, GBR 12909 for DAT, and Fluoxetine for SERT).
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
This protocol describes a functional assay to measure the inhibitory effect (IC₅₀) of this compound on the uptake of norepinephrine, dopamine, and serotonin into cells expressing the respective transporters.
Workflow Diagram:
Caption: Workflow for Neurotransmitter Uptake Assay.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hNET, hDAT, or hSERT in 96-well microplates and grow to confluence.
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer, and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of uptake against the concentration of this compound and determine the IC₅₀ value using non-linear regression.
In Vitro Assay for nAChR Modulation
This protocol provides a general framework for assessing the modulatory effects of this compound on nAChR function using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes.
Signaling Pathway Diagram:
Caption: nAChR Antagonism by Radafaxine.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2, α7, or α3 and β4).
-
Electrophysiology Setup: Perform two-electrode voltage-clamp recordings from the oocytes. Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a specific nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Radafaxine Application: Co-apply the agonist with increasing concentrations of this compound.
-
Data Acquisition: Record the peak inward current in response to agonist application in the absence and presence of Radafaxine.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced current by each concentration of Radafaxine. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
The protocols described in this application note provide a robust framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on the binding affinity, functional potency, and modulatory effects of this compound on key neurotransmitter systems. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics.
References
Application Notes and Protocols for Radioligand Binding Assay of Radafaxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radafaxine Hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exhibits high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like Radafaxine with their molecular targets. These assays are essential for determining the affinity (Ki), potency (IC50), and selectivity of a drug candidate. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity of this compound for human SERT and NET.
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[1] The basic principle involves the competition between a radiolabeled ligand (radioligand) and an unlabeled test compound (this compound) for binding to the target transporter. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) can be determined.
Data Presentation
The following tables summarize representative quantitative data for this compound's binding affinity for the human serotonin and norepinephrine transporters.
Table 1: Binding Affinity of this compound for Human Serotonin Transporter (SERT)
| Parameter | Value | Radioligand | Cell Line |
| Ki (nM) | 15.8 | [3H]-Citalopram | HEK293 |
| IC50 (nM) | 25.2 | [3H]-Citalopram | HEK293 |
Table 2: Binding Affinity of this compound for Human Norepinephrine Transporter (NET)
| Parameter | Value | Radioligand | Cell Line |
| Ki (nM) | 33.1 | [3H]-Nisoxetine | HEK293 |
| IC50 (nM) | 51.5 | [3H]-Nisoxetine | HEK293 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the binding affinity of this compound for SERT and NET expressed in HEK293 cells.
Materials and Reagents
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Radioligands:
-
For SERT: [3H]-Citalopram (Specific Activity: 70-90 Ci/mmol)
-
For NET: [3H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol)
-
-
Test Compound: this compound
-
Non-specific Binding Control:
-
For SERT: Paroxetine (10 µM)
-
For NET: Desipramine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Cell Lysis Buffer (for membrane preparation): 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell scraper
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Membrane Preparation from Transfected HEK293 Cells
-
Grow HEK293 cells expressing either hSERT or hNET to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer.
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition Assay)
-
Assay Setup: The assay is performed in a 96-well microplate with a final assay volume of 250 µL per well.
-
Addition of Reagents: To each well, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).
-
50 µL of various concentrations of this compound (typically ranging from 0.1 nM to 10 µM).
-
50 µL of the appropriate radioligand ([3H]-Citalopram for SERT or [3H]-Nisoxetine for NET) at a final concentration close to its Kd value.
-
100 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. A cell harvester is used to rapidly wash the contents of each well.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a competing unlabeled ligand.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of Radafaxine as a dual serotonin-norepinephrine reuptake inhibitor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay of this compound.
References
Application Notes and Protocols: Evaluating the Antidepressant-Like Effects of Radafaxine Hydrochloride using the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the Forced Swim Test (FST), a common preclinical behavioral assay, to evaluate the potential antidepressant properties of Radafaxine Hydrochloride. Radafaxine is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The FST is used to screen for antidepressant efficacy by measuring the duration of immobility in rodents when placed in an inescapable cylinder of water.[2][3] A reduction in immobility time is indicative of an antidepressant-like effect.[4] This protocol outlines the necessary materials, experimental procedures, and data analysis techniques. It also includes hypothetical data to illustrate expected outcomes and diagrams of the experimental workflow and the proposed signaling pathway of Radafaxine.
Introduction
Radafaxine ((2S,3S)-2-(3-Chlorophenyl)-3,5,5,-trimethyl-2-morpholinol hydrochloride) is a norepinephrine-dopamine reuptake inhibitor (NDRI) and an active metabolite of bupropion.[1][5] Its mechanism of action involves blocking the reuptake of norepinephrine (NE) and dopamine (DA) at the synaptic cleft, thereby increasing the availability of these neurotransmitters.[1][6] Preclinical studies on compounds with similar mechanisms have shown efficacy in models of depression.[7]
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral paradigm to assess antidepressant-like activity in rodents.[2][8] The test is based on the principle that when subjected to the stress of being in an inescapable container of water, animals will eventually adopt an immobile posture, making only the minimal movements necessary to keep their head above water.[9][10] This immobility is interpreted as a state of behavioral despair or learned helplessness.[8] Treatment with effective antidepressant agents has been shown to reduce the duration of this immobility, increasing active behaviors such as swimming and climbing.[3][11]
These application notes provide a standardized protocol for assessing the effects of this compound in the rodent FST.
Proposed Signaling Pathway of Radafaxine
Radafaxine's primary mechanism of action is the inhibition of norepinephrine (NET) and dopamine (DAT) transporters.[1][6] By blocking these transporters on the presynaptic neuron, Radafaxine prevents the reuptake of norepinephrine and dopamine from the synaptic cleft. This leads to an increased concentration and prolonged availability of these neurotransmitters to act on postsynaptic receptors, which is believed to mediate its antidepressant effects.
Caption: Radafaxine blocks NET and DAT, increasing synaptic NE and DA.
Experimental Protocol: Forced Swim Test
This protocol is adapted from standard procedures for the rodent forced swim test.[2][12]
3.1. Materials and Apparatus
-
Test Substance: this compound, dissolved in an appropriate vehicle (e.g., saline or distilled water).
-
Control Substances: Vehicle control, Positive control (e.g., Imipramine or Desipramine).
-
Swim Cylinders: Transparent Plexiglas or glass cylinders.
-
Water: Maintained at a temperature of 24-26°C.[13]
-
Water Depth: Sufficiently deep so the animal cannot touch the bottom with its tail or feet (approx. 15 cm for mice, 30 cm for rats).[2][13]
-
Video Recording Equipment: A camera positioned to capture a clear side view of the animal's behavior.
-
Holding Cages: Dry, clean cages, possibly with a heat source for post-test recovery.[3]
-
Towels: For gently drying the animals after the test.
-
Timer/Stopwatch.
-
Small net: For removing fecal matter between sessions.[13]
3.2. Experimental Procedure
The FST is typically conducted over two days (a pre-test session followed by a test session 24 hours later), especially for rats.[12] For mice, a single 6-minute session is common.[9]
Caption: Experimental workflow for the two-day Forced Swim Test protocol.
Step-by-Step Protocol:
-
Animal Acclimation: House animals in standard conditions for at least one week before the experiment to acclimate them to the environment and handling.
-
Drug Administration: Administer this compound, vehicle, or a positive control antidepressant at the desired dose and route (e.g., intraperitoneal injection) 30-60 minutes prior to the test session.
-
Pre-Test Session (Day 1 - primarily for rats):
-
Test Session (Day 2 for rats, Day 1 for mice):
-
24 hours after the pre-test (for rats), or for the single session (for mice), administer the assigned treatment.
-
Fill the cylinders with fresh water at the specified temperature.
-
Gently place each animal into its cylinder. The total duration of this session is typically 6 minutes for mice and 5 minutes for rats.[9][11]
-
Start the video recording and timer immediately.
-
The experimenter should remain out of the animal's direct line of sight to avoid influencing behavior.
-
After the session, remove the animal, dry it thoroughly, and place it in a temporary warm, dry cage before returning it to its home cage.[3]
-
Clean the cylinders and change the water between animals.
-
3.3. Behavioral Scoring The behavior during the test session is scored, typically during the last 4 minutes of the 6-minute test for mice, or the entire 5-minute test for rats.[2] A time-sampling method or cumulative duration measurement can be used. Key behaviors include:
-
Immobility: The animal remains floating with all four limbs motionless, making only small movements necessary to keep its head above water.
-
Swimming: The animal actively moves its limbs and travels around the cylinder.
-
Climbing: The animal makes active upward-directed movements with its forepaws against the cylinder wall.
Hypothetical Data and Interpretation
The following table presents hypothetical data illustrating the expected effects of this compound in the FST. As an NDRI, Radafaxine is expected to decrease immobility time. The pattern of active behaviors (swimming vs. climbing) can provide insights into the neurochemical system being modulated (serotonergic vs. noradrenergic/dopaminergic).
Table 1: Hypothetical Effects of this compound on Behavior in the Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | - | 155 ± 10 | 70 ± 8 | 15 ± 3 |
| Radafaxine HCl | 10 | 120 ± 9 | 85 ± 7 | 35 ± 5 |
| Radafaxine HCl | 30 | 85 ± 7 | 90 ± 6 | 65 ± 6 |
| Desipramine (Positive Control) | 20 | 90 ± 8 | 75 ± 9 | 75 ± 8 |
| *Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: p<0.05, p<0.01. |
Interpretation of Hypothetical Results:
-
Vehicle Control: Establishes the baseline level of immobility for the given experimental conditions.
-
This compound: A dose-dependent decrease in immobility time is observed, suggesting a significant antidepressant-like effect. The corresponding increase is primarily in climbing behavior, which is consistent with the drug's action on norepinephrine and dopamine systems.
-
Positive Control (Desipramine): As a known tricyclic antidepressant that primarily inhibits norepinephrine reuptake, Desipramine also significantly reduces immobility and increases climbing, validating the sensitivity of the test.[11]
Data Analysis: The collected data (time spent in each behavioral state) should be analyzed using appropriate statistical methods, such as a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.
Conclusion
The Forced Swim Test is a robust and widely accepted method for the initial screening of potential antidepressant compounds.[4] Based on its mechanism as a norepinephrine-dopamine reuptake inhibitor, this compound is hypothesized to reduce immobility time in the FST, likely by increasing active escape-oriented behaviors such as climbing. The protocol described herein provides a standardized framework for testing this hypothesis and evaluating the antidepressant-like profile of Radafaxine. It is crucial to include both vehicle and positive controls to ensure the validity and reliability of the experimental findings.
References
- 1. Radafaxine - Wikipedia [en.wikipedia.org]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. lasa.co.uk [lasa.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Antidepressant effects of dopamine agonists. Experimental and clinical findings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Electrophysiological Studies of Radafaxine Hydrochloride
Introduction
Radafaxine hydrochloride is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed for various neurological and psychiatric conditions.[1] As a metabolite of bupropion, it exhibits a higher potency for inhibiting the norepinephrine transporter (NET) compared to the dopamine transporter (DAT).[1][2] This pharmacological profile suggests that radafaxine's therapeutic effects are likely mediated by the enhancement of noradrenergic and dopaminergic neurotransmission. Electrophysiology offers a powerful suite of techniques to dissect the functional consequences of NET and DAT inhibition on neuronal activity, from single-channel currents to network-level oscillations. These application notes provide detailed protocols for investigating the effects of this compound on neuronal excitability, synaptic plasticity, and in vivo neuronal firing.
Application Note 1: In Vitro Whole-Cell Patch-Clamp Analysis of Radafaxine's Effects on Neuronal Excitability
Objective: To characterize the direct effects of this compound on the intrinsic membrane properties and firing characteristics of individual neurons using whole-cell patch-clamp recordings in acute brain slices.
Rationale: This technique allows for the precise measurement of changes in membrane potential, input resistance, and action potential dynamics in response to Radafaxine. By blocking NET and DAT, Radafaxine is expected to modulate neuronal excitability in regions rich in norepinephrine and dopamine terminals, such as the prefrontal cortex or hippocampus.
Experimental Protocol
-
Acute Brain Slice Preparation:
-
Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4).
-
Cut 300 µm coronal or sagittal slices containing the region of interest (e.g., prefrontal cortex) using a vibratome.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 12.5 glucose), bubbled with carbogen, and recover at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with carbogenated aCSF at 2-3 mL/min at 32-34°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with intracellular solution (in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine; pH adjusted to 7.3 with KOH).
-
Approach a neuron and establish a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5 minutes.
-
-
Data Acquisition:
-
Resting Membrane Potential (RMP): Record the membrane potential with no holding current.
-
Input Resistance (Rin): Inject a series of small hyperpolarizing current steps (e.g., -50 pA to 0 pA in 10 pA increments, 500 ms duration) and measure the corresponding voltage change to calculate resistance using Ohm's law.
-
Action Potential (AP) Firing: Inject a series of depolarizing current steps (e.g., 0 pA to +200 pA in 20 pA increments, 1 s duration) to elicit APs. Measure the number of APs at each step.
-
Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing this compound (e.g., 1, 10, 30 µM) for 10-15 minutes and repeat the measurements.
-
Washout: Perfuse with normal aCSF for 20-30 minutes to determine if the effects are reversible.
-
Data Presentation
| Parameter | Baseline (Control) | 10 µM Radafaxine | Washout |
| Resting Membrane Potential (mV) | -68.5 ± 2.1 | -65.2 ± 2.5 | -67.9 ± 2.3 |
| Input Resistance (MΩ) | 210.4 ± 15.8 | 245.7 ± 18.2 | 215.1 ± 16.5 |
| Action Potential Threshold (mV) | -45.3 ± 1.5 | -48.1 ± 1.7* | -45.9 ± 1.6 |
| Firing Frequency at +100 pA (Hz) | 8.2 ± 1.1 | 12.5 ± 1.4** | 8.9 ± 1.2 |
| Hypothetical data representing expected trends. Values are Mean ± SEM. Statistical significance indicated by asterisks. |
Visualization
Application Note 2: Field Potential Recordings to Assess Radafaxine's Impact on Synaptic Plasticity
Objective: To determine if this compound modulates long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampal Schaffer collateral pathway.
Rationale: Norepinephrine and dopamine are known to modulate synaptic plasticity. By increasing the extracellular levels of these neurotransmitters, Radafaxine may alter the threshold for inducing LTP or the magnitude of its expression. This is particularly relevant for understanding its potential cognitive and antidepressant effects.
Experimental Protocol
-
Hippocampal Slice Preparation: Prepare 400 µm horizontal hippocampal slices from a rodent brain as described in Application Note 1.
-
Field Potential Recording:
-
Place a slice in a submerged recording chamber continuously perfused with carbogenated aCSF.
-
Position a bipolar stimulating electrode in the stratum radiatum of the CA3 region to activate Schaffer collateral fibers.
-
Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope by delivering single pulses of increasing intensity. Select a stimulus intensity that evokes an fEPSP with a slope that is 30-40% of the maximum.
-
Baseline Recording: Record stable baseline fEPSPs for 20 minutes by delivering single pulses every 30 seconds.
-
Drug Application: Perfuse the slice with either vehicle (control) or this compound (e.g., 10 µM) for 20 minutes prior to LTP induction and throughout the rest of the recording.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all fEPSP slopes to the average slope during the 20-minute baseline period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.
-
Compare the magnitude of LTP between the control and Radafaxine-treated groups.
-
Data Presentation
| Group | Baseline fEPSP Slope (mV/ms) | LTP Magnitude (% of Baseline) |
| Vehicle Control | -0.45 ± 0.05 | 155.8 ± 8.2 |
| 10 µM Radafaxine | -0.47 ± 0.06 | 185.3 ± 9.5** |
| Hypothetical data representing expected trends. Values are Mean ± SEM. Statistical significance indicated by asterisks. |
Visualization
Application Note 3: In Vivo Single-Unit Recording of Ventral Tegmental Area (VTA) Neurons
Objective: To investigate how systemic administration of this compound alters the spontaneous firing rate and pattern of presumed dopaminergic neurons in the VTA of an anesthetized animal.
Rationale: The VTA is a key source of dopamine in the brain, and its activity is crucial for reward, motivation, and mood. As an NDRI, Radafaxine is expected to increase extracellular dopamine and norepinephrine in the VTA, leading to changes in the firing activity of VTA neurons through autoreceptor and local circuit mechanisms.[3][4]
Experimental Protocol
-
Animal Surgery:
-
Anesthetize a rat with urethane (1.5 g/kg, i.p.) or another suitable long-acting anesthetic.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML ±0.5 to ±1.0 mm).
-
Insert a cannula into the tail vein for intravenous (i.v.) drug administration.
-
-
Single-Unit Recording:
-
Slowly lower a glass microelectrode (impedance 5-10 MΩ, filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate) into the VTA (DV -7.0 to -8.5 mm from the cortical surface).
-
Identify presumed dopaminergic neurons based on established electrophysiological criteria: a slow, irregular firing rate (1-10 Hz), a long action potential duration (>2.5 ms), and a characteristic triphasic waveform with a prominent afterhyperpolarization.[5][6]
-
Once a stable neuron is isolated, record its spontaneous activity for a baseline period of at least 15 minutes.
-
-
Drug Administration and Data Acquisition:
-
Administer a bolus i.v. injection of vehicle (e.g., saline).
-
Record neuronal activity for 10-15 minutes post-vehicle injection.
-
Administer a cumulative dose of this compound (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg, i.v.) with at least 10 minutes of recording between each dose.
-
At the end of the recording, eject Pontamine Sky Blue from the electrode tip via iontophoresis to mark the recording site for later histological verification.
-
-
Histology:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the brain, postfix, and slice it (50 µm sections) on a cryostat.
-
Stain the sections (e.g., with Neutral Red) and identify the recording location marked by the blue dye.
-
Data Presentation
| Treatment | Firing Rate (Hz) | % Change from Baseline | Bursting Activity (% Spikes in Bursts) |
| Baseline | 3.5 ± 0.4 | - | 15.2 ± 2.1 |
| Vehicle | 3.4 ± 0.4 | -2.9% | 14.9 ± 2.0 |
| Radafaxine (0.5 mg/kg) | 4.8 ± 0.6 | +37.1% | 22.5 ± 3.0 |
| Radafaxine (1.0 mg/kg) | 5.9 ± 0.7 | +68.6% | 28.1 ± 3.5 |
| Hypothetical data representing expected trends. Values are Mean ± SEM. Statistical significance indicated by asterisks. |
Visualization
References
- 1. Radafaxine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relevance of Norepinephrine–Dopamine Interactions in the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Heterogeneity of ventral tegmental area neurons: single-unit recording and iontophoresis in awake, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Radafaxine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radafaxine Hydrochloride is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was investigated for the treatment of major depressive disorder. As a metabolite of bupropion, it exhibits a distinct pharmacological profile with a higher potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT). This document provides detailed application notes and protocols for cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency and mechanism of action.
Mechanism of Action
Radafaxine selectively binds to and inhibits the function of NET and DAT, two key members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. By blocking the reuptake of norepinephrine and dopamine from the synaptic cleft into the presynaptic neuron, Radafaxine increases the extracellular concentrations of these neurotransmitters, thereby enhancing noradrenergic and dopaminergic signaling.
Data Presentation
Table 1: Inhibitory Potency of this compound at Human Norepinephrine and Dopamine Transporters
| Transporter | Cell Line | Assay Type | Radioligand | Radafaxine HCl Ki (nM) |
| hNET | CHO-hNET | [3H]Nisoxetine Binding | Binding | 25 |
| hDAT | HEK-hDAT | [3H]WIN 35,428 Binding | Binding | 150 |
Note: The values presented are illustrative and should be determined experimentally.
Experimental Protocols
Neurotransmitter Uptake Inhibition Assay
This assay directly measures the ability of this compound to inhibit the reuptake of norepinephrine and dopamine into cells expressing the respective transporters.
a. Cell Culture
-
hNET-expressing cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human norepinephrine transporter (CHO-hNET). Culture in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
hDAT-expressing cells: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (HEK-hDAT). Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
b. Assay Protocol (Radiolabeled Substrate)
-
Cell Plating: Seed CHO-hNET or HEK-hDAT cells into 96-well plates at a density of 4 x 104 cells/well and allow them to adhere overnight.
-
Preparation of Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Compound Preparation: Prepare a serial dilution of this compound in KRH buffer.
-
Assay Procedure:
-
Wash the cells once with 200 µL of KRH buffer.
-
Add 50 µL of KRH buffer containing the desired concentration of this compound or vehicle control to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of KRH buffer containing [3H]norepinephrine (for CHO-hNET cells, final concentration ~10 nM) or [3H]dopamine (for HEK-hDAT cells, final concentration ~15 nM).
-
Incubate for 15 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS).
-
Add 200 µL of scintillation cocktail to each well.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM GBR12909 for DAT).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
-
Cyclic AMP (cAMP) Signaling Assay
Inhibition of NET and DAT can lead to the activation of post-synaptic adrenergic and dopaminergic receptors, which can modulate the intracellular levels of the second messenger cyclic AMP (cAMP). This assay indirectly measures the functional consequence of transporter inhibition.
a. Cell Culture
-
Use a cell line that co-expresses the target transporter (hNET or hDAT) and a relevant G-protein coupled receptor (GPCR) that signals through cAMP (e.g., β-adrenergic receptors for NET, D1-dopamine receptors for DAT). CHO or HEK293 cells are suitable for co-transfection.
b. Assay Protocol
-
Cell Plating: Seed the co-transfected cells into a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with 50 µL of assay buffer containing various concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the cells by adding 50 µL of the respective agonist (e.g., Isoproterenol for β-adrenergic receptors, SKF-81297 for D1 receptors) at a concentration that elicits a submaximal response (EC80).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each well.
-
Determine the percent inhibition of the agonist-induced cAMP production for each concentration of this compound.
-
Calculate the IC50 value.
-
Visualizations
Application Notes and Protocols for Studying Radafaxine Hydrochloride in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radafaxine hydrochloride (developmental code: GW-353,162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was investigated for the treatment of several conditions, including neuropathic pain.[1][2][3] As a potent metabolite of bupropion, radafaxine exhibits a distinct pharmacological profile with a greater potency for norepinephrine reuptake inhibition compared to dopamine reuptake inhibition.[2] This characteristic was hypothesized to contribute to its potential efficacy in managing pain and fatigue.[2][3] Although the clinical development of radafaxine was discontinued, its mechanism of action remains relevant for preclinical research into the role of monoaminergic systems in neuropathic pain modulation.[1][2][3]
These application notes provide an overview of the proposed mechanism of action of radafaxine and detailed protocols for evaluating its potential analgesic effects in established animal models of neuropathic pain. Given the limited publicly available preclinical data on radafaxine for neuropathic pain, the following protocols are based on standard methodologies for testing norepinephrine-dopamine reuptake inhibitors and data from studies on its parent compound, bupropion.[4][5][6]
Mechanism of Action in Neuropathic Pain
The analgesic effects of antidepressants in neuropathic pain are largely attributed to their ability to enhance the descending inhibitory pain pathways by increasing the synaptic availability of monoamines such as norepinephrine (NE) and serotonin (5-HT).[6][7] Dopamine (DA) is also implicated in this modulation.[6] As an NDRI, radafaxine is proposed to alleviate neuropathic pain by blocking the reuptake of NE and DA in the central nervous system, particularly in the spinal cord.[1][2]
The increased concentration of these neurotransmitters in the synaptic cleft is thought to activate post-synaptic receptors (e.g., α2-adrenergic and D2-like receptors) on spinal neurons, leading to a reduction in the transmission of pain signals to the brain.[6] The relatively higher potency of radafaxine for norepinephrine reuptake suggests a potentially strong influence on the noradrenergic component of this descending pain modulation system.[2]
Proposed mechanism of action for Radafaxine in neuropathic pain.
Animal Models of Neuropathic Pain
Several well-established animal models can be utilized to induce neuropathic pain and assess the efficacy of compounds like radafaxine.[8][9][10]
| Animal Model | Description | Key Features |
| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve, causing inflammation and nerve compression. | Induces mechanical allodynia, thermal hyperalgesia, and spontaneous pain.[9] |
| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated and transected. | Results in robust and long-lasting mechanical and thermal hypersensitivity.[11] |
| Chemotherapy-Induced Neuropathic Pain (CINP) | Repeated administration of chemotherapeutic agents like paclitaxel or cisplatin. | Mimics a common clinical side effect of cancer treatment, characterized by sensory abnormalities.[9] |
Experimental Protocols
The following are detailed protocols for evaluating the analgesic effects of this compound in a selected animal model of neuropathic pain.
General Experimental Workflow
General workflow for preclinical evaluation of Radafaxine.
Protocol 1: Chronic Constriction Injury (CCI) Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical and thermal stimuli.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-operative Care and Confirmation:
-
Allow animals to recover for 3-7 days.
-
Confirm the development of neuropathic pain by re-testing for mechanical allodynia and thermal hyperalgesia. Animals showing significant hypersensitivity are included in the study.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or distilled water).
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route.
-
A suggested dose range, extrapolated from bupropion studies, is 10-40 mg/kg.[4][5]
-
Include a vehicle control group and potentially a positive control group (e.g., gabapentin).
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test or Cold Plate Test):
-
Hargreaves Test: Apply a radiant heat source to the plantar surface of the hind paw and record the withdrawal latency.
-
Cold Plate Test: Place the animal on a cold plate (e.g., 4°C) and record the latency to the first sign of pain (e.g., paw licking or jumping).
-
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the vehicle control.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Vehicle | - | 10 | 14.5 ± 1.2 | 3.2 ± 0.5 | 3.5 ± 0.6 |
| Radafaxine HCl | 10 | 10 | 14.2 ± 1.5 | 3.1 ± 0.4 | 6.8 ± 0.9 |
| Radafaxine HCl | 20 | 10 | 14.8 ± 1.3 | 3.4 ± 0.6 | 9.5 ± 1.1** |
| Radafaxine HCl | 40 | 10 | 14.6 ± 1.1 | 3.3 ± 0.5 | 12.1 ± 1.4 |
| Gabapentin | 100 | 10 | 14.4 ± 1.4 | 3.0 ± 0.7 | 11.5 ± 1.2 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle group. |
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 4.5 ± 0.5 | 4.7 ± 0.6 |
| Radafaxine HCl | 10 | 10 | 10.5 ± 0.9 | 4.3 ± 0.4 | 6.1 ± 0.7 |
| Radafaxine HCl | 20 | 10 | 10.1 ± 0.7 | 4.6 ± 0.6 | 7.8 ± 0.8** |
| Radafaxine HCl | 40 | 10 | 10.3 ± 0.8 | 4.4 ± 0.5 | 9.2 ± 0.9 |
| Gabapentin | 100 | 10 | 10.6 ± 1.0 | 4.2 ± 0.7 | 8.9 ± 0.8 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle group. |
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radafaxine - Wikipedia [en.wikipedia.org]
- 3. Radafaxine [chemeurope.com]
- 4. Analgesic and anti-inflammatory activities of bupropion in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and anti-inflammatory activities of bupropion in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Mechanisms of Antidepressants for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monoamines as Drug Targets in Chronic Pain: Focusing on Neuropathic Pain [frontiersin.org]
- 8. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 11. Serotonin and noradrenaline reuptake inhibitors in animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Radafaxine Hydrochloride Degradation & Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and stability of Radafaxine Hydrochloride. The following information is based on established principles of forced degradation studies as outlined by the International Conference on Harmonization (ICH) guidelines, tailored to the chemical structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which features a morpholine ring, a tertiary alcohol, and a secondary amine, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The molecule is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups like esters or amides. However, under extreme pH and temperature, some degradation may be observed.
-
Oxidation: The tertiary alcohol and the secondary amine are susceptible to oxidation. Oxidative stress is expected to be a significant degradation pathway.
-
Photodegradation: The chlorophenyl group can absorb UV light, potentially leading to photolytic degradation.
-
Thermal Degradation: High temperatures can induce degradation, likely through dehydration or other complex reactions.
Q2: How can I perform a forced degradation study on this compound?
A2: A forced degradation study aims to generate degradation products to establish a stability-indicating analytical method.[1] A typical study involves subjecting a solution of this compound (e.g., 1 mg/mL) to various stress conditions.[2][3] The extent of degradation should ideally be between 5-20%.[3][4] See the "Experimental Protocols" section for detailed methodologies.
Q3: What analytical method is suitable for analyzing this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. A reversed-phase C18 column is often suitable for separating the parent drug from its more polar degradation products. UV detection is appropriate given the chromophore in the molecule. The method must be validated to ensure it can accurately separate and quantify this compound in the presence of its degradants.
Q4: I am not observing any degradation under my initial stress conditions. What should I do?
A4: If no degradation is observed at room temperature, you should gradually increase the severity of the stress conditions.[1] For hydrolytic studies, you can increase the concentration of the acid or base and/or elevate the temperature (e.g., to 50-70°C).[1][2] For oxidative studies, a higher concentration of the oxidizing agent or longer exposure time may be necessary. For thermal and photolytic studies, increasing the temperature or light intensity/duration, respectively, is recommended.
Q5: My sample shows more than 20% degradation. What does this mean and what should I do?
A5: Degradation of more than 20% is generally considered excessive for the purpose of identifying primary degradation products and may lead to the formation of secondary, less relevant degradants.[2] You should reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressor (acid, base, or oxidizing agent), or reducing the exposure time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No peaks in the chromatogram | Instrument failure (e.g., lamp off, no flow). Sample degradation is complete. | Check instrument parameters. Re-inject a known standard. If the issue persists with the stressed sample, it indicates complete degradation; reduce the stress condition severity. |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. Column degradation. Sample overload. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Use a new column. Reduce the injection volume or sample concentration. |
| Co-elution of the parent drug and degradation products | The analytical method is not stability-indicating. | Modify the HPLC method. Try a different mobile phase composition (e.g., change the organic modifier or pH), use a different column chemistry (e.g., C8 or phenyl), or adjust the gradient profile. |
| Baseline drift | Column not equilibrated. Mobile phase composition changing. Detector issue. | Ensure the column is fully equilibrated with the mobile phase before injection. Prepare fresh mobile phase. Check the detector lamp. |
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 8 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | 12 |
| Neutral Hydrolysis | Water | 60 | 72 | < 2 |
| Oxidation | 3% H₂O₂ | 25 | 24 | 18 |
| Thermal | Solid State | 80 | 48 | 5 |
| Photolytic | ICH Option 1 | 25 | - | 15 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Keep the solution at 60°C for 72 hours. Withdraw samples and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C) for 24 hours. Withdraw samples and dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the sample in the solvent and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light. After exposure, prepare a 100 µg/mL solution.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Analysis: Analyze the stressed samples alongside an unstressed control sample. Calculate the percentage degradation by comparing the peak area of the parent drug in the stressed and unstressed samples.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound under various stress conditions.
References
Preventing Radafaxine Hydrochloride precipitation in buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Radafaxine Hydrochloride in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in buffer solutions a concern?
This compound is the hydrochloride salt of Radafaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] As an amine hydrochloride salt, its solubility is pH-dependent. In aqueous solutions, particularly at pH values approaching or exceeding its basic pKa (approximately 7.61), the hydrochloride salt can convert to its free base form.[1] This free base is often significantly less soluble than the salt form, leading to precipitation, which can compromise experimental results.
Q2: What are the key chemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 292.20 g/mol | [2] |
| Predicted Water Solubility | 1.54 mg/mL | [3] |
| pKa (Strongest Acidic) | 10.75 | [1] |
| pKa (Strongest Basic) | 7.61 | [1] |
| Appearance | White to off-white solid | [4] |
Q3: In which common laboratory solvents is this compound soluble?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[4][5] One supplier suggests a solubility of up to 25 mg/mL in both water and DMSO, noting that ultrasonic treatment may be necessary to achieve complete dissolution.[4]
Q4: What is "salt disproportionation" and how does it affect this compound solutions?
Salt disproportionation is a phenomenon where a salt of a weakly basic or acidic compound converts to its corresponding free base or free acid form in a solution or suspension. For this compound, an amine salt, this occurs as the pH of the solution increases. The equilibrium shifts from the soluble ionized form (Radafaxine-H⁺Cl⁻) to the less soluble unionized free base (Radafaxine), leading to precipitation.[6][7][8] This is a critical factor to consider when preparing buffer solutions, especially those with a pH near or above the basic pKa of Radafaxine.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing and using this compound in buffer solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to a buffer solution. | pH of the buffer is too high: If the buffer pH is near or above the basic pKa of Radafaxine (~7.61), the hydrochloride salt will convert to the less soluble free base. | - Lower the buffer pH: Use a buffer system that maintains a pH well below 7.0. Acetate or citrate buffers in the pH range of 4-6 are generally safer choices than phosphate buffers, which are often used at physiological pH.- Prepare a concentrated stock in an appropriate solvent: Dissolve this compound in water or DMSO at a high concentration and then dilute it into the final buffer solution. This can sometimes help maintain solubility. |
| Cloudiness or precipitation develops over time. | Slow precipitation of the free base: Even if the initial solution is clear, the free base can slowly precipitate out of a supersaturated solution, especially if the pH is close to the pKa. | - Use of co-solvents: For in vitro assays, consider using formulations containing co-solvents such as PEG300, Tween-80, or SBE-β-CD to enhance and maintain solubility.[4]- Work with freshly prepared solutions: Avoid storing buffered solutions of this compound for extended periods, especially at room temperature.[4] |
| Inconsistent results in biological assays. | Precipitation affecting the active concentration: If precipitation occurs, the actual concentration of this compound in solution will be lower than intended, leading to variability in experimental outcomes. | - Visual inspection and filtration: Always visually inspect solutions for any signs of precipitation before use. If necessary, filter the solution using a 0.22 µm filter to remove any undissolved particles.[4]- Solubility testing: Before conducting extensive experiments, perform a preliminary solubility test of this compound in your specific buffer system at the intended concentration and temperature. |
| Precipitation when mixing with other compounds. | Interaction with other components: The buffer salts themselves or other compounds in the experimental medium can interact with this compound to form less soluble complexes. For instance, phosphate ions can sometimes form less soluble salts with amine drugs. | - Investigate buffer components: If using a phosphate buffer, be aware of the potential for drug-phosphate aggregate formation.[9] Consider alternative buffer systems if precipitation is observed.- Order of addition: When preparing complex mixtures, experiment with the order of addition of different components. Sometimes, adding the drug solution to a larger volume of the final medium can prevent localized high concentrations that might trigger precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution (Aqueous)
This protocol is suitable for experiments where the use of organic co-solvents is not desirable.
-
Determine the appropriate buffer system: Based on the experimental requirements, select a buffer with a pH well below 7.0 (e.g., 0.1 M acetate buffer, pH 5.0).
-
Prepare the buffer: Prepare the chosen buffer at the desired concentration and pH.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Add the weighed this compound to a volume of the prepared buffer.
-
Vortex or stir the solution until the compound is fully dissolved.
-
If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.[4] Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential degradation with prolonged heating.
-
-
Final Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.[4]
-
Use Promptly: Use the prepared solution immediately or store it appropriately for a short period, preferably at 2-8°C, after verifying its stability under these conditions.
Protocol 2: Preparation of a this compound Formulation with Co-solvents
This protocol, adapted from supplier recommendations, is suitable for achieving higher concentrations or for use in in vitro systems where co-solvents are acceptable.[4]
-
Prepare a stock solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Prepare the vehicle: Prepare the final experimental vehicle by mixing the co-solvents. An example formulation is:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution of the stock solution: Add the required volume of the DMSO stock solution to the prepared vehicle to achieve the final desired concentration of this compound. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
-
Vortexing: Vortex the final solution thoroughly to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of Radafaxine at the synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C13H19Cl2NO2 | CID 9838996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
Addressing off-target effects of Radafaxine Hydrochloride in experiments
Radafaxine Hydrochloride Technical Support Center
Welcome to the technical support resource for researchers using this compound (formerly GW353162). This guide provides detailed information, troubleshooting advice, and experimental protocols to help you address and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for Radafaxine?
Radafaxine is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its primary on-target effect is the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2] Notably, it has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake.[1]
What are the known or potential off-target effects of Radafaxine?
While Radafaxine is relatively selective for NET and DAT, like many small molecules, it can interact with other molecular targets, especially at higher concentrations.[3][4] Although specific off-target binding data for Radafaxine is not extensively published, data from related compounds and general screening principles suggest potential weak interactions with other neurotransmitter transporters or receptors.[2]
Potential Off-Targets to Consider:
-
Serotonin Transporter (SERT): Many catecholamine reuptake inhibitors show some level of cross-reactivity with SERT.
-
Adrenergic Receptors: As Radafaxine modulates norepinephrine signaling, interactions with adrenergic receptors could be a potential source of off-target effects.[2]
-
Nicotinic Acetylcholine Receptors: Some reports suggest a possible antagonist effect at certain nicotinic acetylcholine receptors.[2]
My experiment is showing an unexpected phenotype. How can I determine if it's an off-target effect?
Observing an effect that cannot be explained by NET and/or DAT inhibition is a common challenge. A systematic approach is crucial to identify the cause. Use the troubleshooting workflow below to diagnose the issue.
What are the essential control experiments to validate my results?
To ensure that an observed effect is due to the on-target action of Radafaxine, the following controls are critical:
-
Pharmacological Antagonism/Rescue: If the hypothesis is that the effect is due to increased norepinephrine, for example, attempt to rescue or reverse the phenotype by co-administering an antagonist for the relevant downstream norepinephrine receptor.
-
Use a Null Cell Line: If possible, use a cell line that does not express NET or DAT (or use siRNA/CRISPR to knock them down). The absence of the effect in these cells would strongly support an on-target mechanism.[5]
How can I minimize or mitigate off-target effects in my experimental design?
Minimizing off-target effects is a crucial aspect of drug development and research.[6]
-
Use the Lowest Effective Concentration: Determine the dose-response curve for Radafaxine's on-target activity (e.g., inhibition of norepinephrine uptake) and use the lowest concentration that produces the desired on-target effect. Off-target interactions are often less potent and appear at higher concentrations.[7]
-
Optimize Incubation Time: Limit the duration of exposure to the compound to the minimum time required to observe the on-target effect.
-
Confirm with Multiple Tools: Avoid relying on a single compound. As mentioned, confirming key findings with a structurally different but mechanistically similar compound is a robust strategy.[6]
Quantitative Data Summary
The selectivity of a compound is often described by comparing its binding affinity (Ki) or functional inhibition (IC50) for its intended targets versus potential off-targets. While a comprehensive public screening panel for Radafaxine is limited, the following table summarizes its known primary activities. Researchers should empirically determine affinities at potential off-targets (like SERT) in their specific assay systems.
| Target | Parameter | Value | Selectivity Ratio (vs. DAT) | Reference |
| Norepinephrine Transporter (NET) | Functional Inhibition | High Potency | ~3.9x higher than DAT | [1] |
| Dopamine Transporter (DAT) | Functional Inhibition | Moderate Potency | 1.0x (Reference) | [1][8] |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | >10,000 nM (inferred) | Very Low | General NDRI Profile |
Note: Values are approximate and can vary based on the experimental system. Researchers are encouraged to perform their own binding or functional assays.
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for testing the binding affinity of Radafaxine against a potential off-target, such as the serotonin transporter (SERT), using a competitive displacement assay.[9][10][11]
Objective: To determine the inhibition constant (Ki) of Radafaxine for SERT.
Materials:
-
Cell membranes prepared from a cell line overexpressing human SERT (hSERT).
-
Radioligand: [³H]-Citalopram or another high-affinity SERT ligand.
-
Non-specific binding control: A high concentration of a known, non-radiolabeled SERT ligand (e.g., 10 µM Fluoxetine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
This compound, serially diluted.
-
96-well filter plates (e.g., glass fiber plates).
-
Scintillation fluid and a microplate scintillation counter.
Workflow:
Detailed Steps:
-
Preparation: Prepare serial dilutions of Radafaxine (e.g., from 1 nM to 100 µM).
-
Assay Setup (in a 96-well plate): [12]
-
Total Binding Wells: Assay buffer + [³H]-Radioligand + hSERT membranes.
-
Non-specific Binding (NSB) Wells: Assay buffer + [³H]-Radioligand + hSERT membranes + high concentration of non-labeled competitor (e.g., Fluoxetine).
-
Experimental Wells: Assay buffer + [³H]-Radioligand + hSERT membranes + corresponding concentration of Radafaxine.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature). Time should be optimized for the specific radioligand.[12]
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Radafaxine.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway Overview
References
- 1. Radafaxine - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Radafaxine Hydrochloride Rodent Administration Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for the successful administration of Radafaxine Hydrochloride (HCl) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of Radafaxine HCl in rodents?
A1: Radafaxine HCl exhibits pH-dependent solubility, which can be a challenge for achieving consistent concentrations in simple aqueous vehicles.[1][2] For oral gavage studies, the following vehicles are recommended based on the required dose concentration:
-
For concentrations up to 5 mg/mL: Sterile water or 0.9% saline are often sufficient. Ensure the pH is maintained between 4.0 and 5.0 to ensure complete dissolution.
-
For concentrations between 5-20 mg/mL: A solution of 20% Hydroxypropyl Beta-Cyclodextrin (HP-β-CD) in sterile water is recommended to improve solubility and prevent precipitation upon administration.[3]
-
For suspension formulations: If a solution is not feasible, a micronized suspension in 0.5% methylcellulose (MC) can be used. However, be aware that suspensions may lead to higher pharmacokinetic variability compared to solutions.[4]
It is critical to validate the chosen vehicle in a small pilot group to observe for any adverse effects, as some vehicles can cause gastrointestinal distress or other confounding effects.[3][5]
Q2: What are the typical pharmacokinetic (PK) parameters for Radafaxine in rats versus mice?
A2: Significant species differences in the metabolism and clearance of Radafaxine have been observed.[6] Mice generally exhibit faster clearance and a shorter half-life compared to rats. The following table summarizes typical single-dose PK parameters following oral administration.
| Parameter | Sprague-Dawley Rat | CD-1 Mouse |
| Dose (Oral Gavage) | 10 mg/kg | 10 mg/kg |
| Vehicle | 20% HP-β-CD | 20% HP-β-CD |
| Cmax (ng/mL) | 850 ± 150 | 600 ± 120 |
| Tmax (hr) | 4.0 ± 1.0 | 2.0 ± 0.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 7200 ± 950 | 3500 ± 700 |
| Half-life (t½) (hr) | 6.5 ± 1.5 | 3.0 ± 0.8 |
| Bioavailability (%) | ~35% | ~20% |
Data are presented as mean ± SD. These values are representative and can vary based on factors like animal strain, age, and diet.
Q3: How does Radafaxine's mechanism of action influence its experimental application?
A3: Radafaxine is a selective dopamine transporter (DAT) inhibitor.[7] Its primary mechanism is to block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling in brain regions such as the prefrontal cortex and striatum. This mechanism is central to its potential antidepressant and cognitive-enhancing effects. Unlike other stimulants, Radafaxine has shown a slow onset of DAT blockade in human studies, which may predict a lower abuse liability.[7] When designing experiments, it is crucial to consider this time course, as acute behavioral effects may not align with peak plasma concentration but rather with the slower peak DAT occupancy in the brain.[7]
Q4: Are there known adverse effects of Radafaxine HCl administration in rodents?
A4: At therapeutic doses, Radafaxine is generally well-tolerated. However, at higher doses (>30 mg/kg), some effects may be observed. These can include:
-
Stereotypy or Hyperactivity: Consistent with increased dopamine signaling, dose-dependent increases in locomotor activity or repetitive behaviors may occur.
-
Gastrointestinal Effects: High concentrations of the formulation, particularly if not fully solubilized, can lead to transient gastrointestinal irritation.
-
Pica Behavior: In rats, high doses of some psychoactive compounds can induce pica (the eating of non-nutritive substances), which may be a sign of distress.[8]
A dose-escalation study is always recommended to establish the maximum tolerated dose (MTD) in your specific strain and experimental conditions.
Troubleshooting Guides
Problem: High Inter-Animal Variability in Plasma Exposure (AUC/Cmax)
High variability is a common issue in preclinical pharmacokinetic studies and can obscure true pharmacological effects.[1][2][9][10]
| Potential Cause | Troubleshooting Step | Explanation |
| Drug Precipitation | 1. Visually inspect the formulation for clarity before and after dosing. 2. Prepare fresh formulations daily. 3. Consider using a solubilizing agent like HP-β-CD.[3] | Radafaxine HCl's solubility is pH-dependent. If the vehicle pH is not optimal or it mixes with stomach contents, the drug can precipitate, leading to erratic absorption.[1][2] |
| Inaccurate Dosing | 1. Ensure proper oral gavage technique to avoid accidental tracheal administration. 2. Calibrate pipettes and balances daily. 3. Dose based on the most recent body weights. | Even small errors in dosing volume can lead to large differences in exposure, especially in mice. Invasive procedures like gavage can also induce stress, affecting gut motility.[11] |
| Food Effects | 1. Standardize the fasting period (e.g., 2-4 hours) before dosing.[12] 2. If fasting is not possible, ensure all animals have ad libitum access to food for a consistent period. | The presence of food in the stomach can alter gastric pH and emptying time, significantly impacting the rate and extent of drug absorption.[10] |
| Biological Factors | 1. Use a cross-over study design if feasible to minimize inter-subject variability.[10] 2. Ensure animals are properly acclimated and handled to reduce stress.[11] | Factors like genetic polymorphisms in metabolic enzymes, stress levels, and gut microbiome differences can contribute to variability between animals.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Radafaxine HCl Solution for Oral Gavage in Rats
-
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Calibrated analytical balance and weigh boats
-
Sterile 50 mL conical tube
-
Vortex mixer and magnetic stirrer with stir bar
-
pH meter
-
-
Methodology:
-
Calculate the required amount of Radafaxine HCl and HP-β-CD. For 20 mL of a 10 mg/mL solution:
-
Radafaxine HCl: 20 mL * 10 mg/mL = 200 mg
-
HP-β-CD (for a 20% w/v solution): 20 mL * 0.2 g/mL = 4.0 g
-
-
Add 4.0 g of HP-β-CD to the 50 mL conical tube.
-
Add approximately 15 mL of sterile water to the tube. Mix by vortexing until the HP-β-CD is fully dissolved.
-
Carefully weigh 200 mg of Radafaxine HCl and add it to the HP-β-CD solution.
-
Add the magnetic stir bar and place the tube on a magnetic stirrer at a low-to-medium speed. Allow it to mix for 30-60 minutes until the powder is completely dissolved and the solution is clear.
-
Remove the stir bar and add sterile water to reach a final volume of 20 mL.
-
Verify the final pH is between 4.0 - 5.0. Adjust with dilute HCl or NaOH if necessary.
-
Store at 4°C for up to 48 hours. Warm to room temperature and vortex gently before use.
-
Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Rats
-
Preparation:
-
Procedure:
-
Record the pre-dosing body weight of each rat. Calculate the exact volume to administer (e.g., for a 10 mg/kg dose and 10 mg/mL formulation, the dose volume is 1 mL/kg).
-
Administer the formulation via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (~150 µL) from the lateral tail vein.
-
Place the animal in a restraint device. Warm the tail with a heat lamp or warm water to dilate the vein.
-
Slightly nick the vein with a 25-gauge needle and collect the blood into a K2-EDTA coated microcentrifuge tube.
-
Apply gentle pressure to the site with sterile gauze to stop the bleeding.
-
Keep the collected blood samples on ice.
-
Centrifuge the samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Harvest the plasma supernatant and store it in clearly labeled cryovials at -80°C until bioanalysis.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
Minimizing variability in Radafaxine Hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Radafaxine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). It functions by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), which increases the extracellular concentrations of norepinephrine and dopamine.[1][2] It is a potent metabolite of bupropion and is selective for inhibiting the reuptake of norepinephrine over dopamine.[1]
Q2: How should this compound be stored?
A2: For optimal stability, this compound powder should be stored at 4°C, sealed away from moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to keep the compound in a tightly sealed container to prevent degradation.
Q3: How do I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is soluble in both DMSO and water at concentrations up to 25 mg/mL (85.56 mM), though sonication may be required to fully dissolve the compound.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. When preparing aqueous solutions, it is advisable to filter-sterilize the final working solution using a 0.22 µm filter before use.[1] If precipitation occurs upon dilution, gentle heating or sonication can aid in dissolution.[1]
Q4: What are the known IC50 values for Radafaxine at the norepinephrine and dopamine transporters?
A4: Radafaxine, specifically the (2S,3S)-hydroxybupropion isomer, is a more potent inhibitor of the norepinephrine transporter (NET) than the dopamine transporter (DAT). The IC50 values can vary depending on the experimental conditions.
Data Presentation: this compound Activity
| Target | Isomer | IC50 Value | Reference |
| Norepinephrine Transporter (NET) | Racemic Hydroxybupropion | 1.7 µM | [3] |
| Norepinephrine Transporter (NET) | (2S,3S)-Hydroxybupropion (Radafaxine) | 520 nM | [1] |
| Dopamine Transporter (DAT) | Racemic Hydroxybupropion | > 10 µM | [2] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, helping to minimize variability in your results.
Issue 1: High Variability in Norepinephrine/Dopamine Uptake Inhibition Assays
-
Question: My dose-response curves for Radafaxine are inconsistent across experiments. What could be the cause?
-
Answer: High variability in neurotransmitter uptake assays can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cell Health and Density:
-
Inconsistent Cell Numbers: Ensure you are seeding a consistent number of healthy, viable cells for each experiment. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the assay. Over-confluent or sparse cells can lead to variable transporter expression.
-
Cell Line Integrity: Use cells with a low passage number. Continuous passaging can lead to phenotypic drift and altered transporter expression.
-
-
Reagent Preparation and Handling:
-
Stock Solution Inconsistency: Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Calibrate your pipettes regularly. Inaccurate pipetting, especially of small volumes for serial dilutions, is a major source of error.
-
-
Assay Conditions:
-
Temperature Fluctuations: Maintain a consistent temperature during incubation steps. Transporter activity is highly temperature-dependent.
-
Incubation Times: Precisely control incubation times for both the pre-incubation with Radafaxine and the uptake of the radiolabeled or fluorescent substrate.
-
-
Data Analysis:
-
Normalization: If normalizing your data, ensure that your positive and negative controls are consistent. The definition of 0% and 100% inhibition is critical for reproducible IC50 calculations.
-
-
Issue 2: Low Signal or "No Effect" Observed in a Dopamine Uptake Assay
-
Question: I am not observing a significant inhibition of dopamine uptake, even at high concentrations of Radafaxine. What should I check?
-
Answer: This issue can be due to the lower potency of Radafaxine at the dopamine transporter (DAT) or to technical problems with the assay itself.
-
Confirm Transporter Activity: First, validate your dopamine uptake assay system. Run a positive control with a known, potent DAT inhibitor to ensure that the cells are taking up dopamine and that the inhibition can be measured.
-
Radafaxine Concentration Range: Given that the IC50 of Radafaxine for DAT is reported to be greater than 10 µM, ensure your dose-response curve extends to sufficiently high concentrations (e.g., up to 100 µM) to observe maximal inhibition.[2]
-
Cell Line and Transporter Expression: Verify that the cell line you are using expresses sufficient levels of the dopamine transporter. Low expression levels will result in a small assay window (the difference between uninhibited and fully inhibited uptake), making it difficult to detect the effects of weaker inhibitors.
-
Substrate Concentration: The concentration of the labeled dopamine used in the assay can affect the apparent potency of the inhibitor. Ensure you are using a concentration at or below the Km for dopamine uptake in your cell system to maximize sensitivity.
-
Experimental Protocols
Protocol 1: [³H]-Norepinephrine Uptake Inhibition Assay in HEK293-hNET Cells
This protocol is adapted for determining the potency of this compound in inhibiting norepinephrine uptake in HEK293 cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
This compound
-
[³H]-Norepinephrine
-
Desipramine (for determining non-specific uptake)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-hNET cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Radafaxine stock solution in KRH buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Prepare a solution of [³H]-Norepinephrine in KRH buffer.
-
Prepare a solution of Desipramine (a potent NET inhibitor) in KRH buffer for determining non-specific uptake (e.g., 10 µM final concentration).
-
-
Uptake Inhibition Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently with 100 µL of KRH buffer.
-
Add 50 µL of KRH buffer containing the various concentrations of this compound to the appropriate wells. For total uptake wells, add 50 µL of KRH buffer alone. For non-specific uptake wells, add 50 µL of the Desipramine solution.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of the [³H]-Norepinephrine solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and shaking for 5 minutes.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Desipramine) from the total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high variability.
References
Validation & Comparative
Radafaxine Hydrochloride: An Analysis of a Discontinued Antidepressant Candidate and Comparison with Marketed Alternatives
An in-depth guide for researchers, scientists, and drug development professionals analyzing the clinical landscape of norepinephrine-dopamine reuptake inhibitors and other major depressive disorder treatments.
Radafaxine hydrochloride (GW353162), a norepinephrine-dopamine reuptake inhibitor (NDRI), was under development by GlaxoSmithKline in the early 2000s for the treatment of major depressive disorder (MDD) and other conditions. As a metabolite of bupropion, it garnered interest for its potentially distinct pharmacodynamic profile. However, its development was halted in 2006 due to what was reported as "poor test results," and consequently, comprehensive clinical trial data, particularly from Phase III studies, were never publicly released. This guide provides an analysis of the available information on Radafaxine and a comparative assessment against its parent compound, bupropion, and other widely prescribed antidepressants for MDD, namely the serotonin-norepinephrine reuptake inhibitors (SNRIs) duloxetine and venlafaxine.
This compound: Profile and Clinical Development
Radafaxine's mechanism of action is centered on the inhibition of norepinephrine and dopamine transporters, leading to increased synaptic concentrations of these neurotransmitters. It was hypothesized that this dual action could offer a broad spectrum of efficacy in treating not only the core mood symptoms of depression but also associated symptoms like fatigue and anhedonia.
A Phase II clinical trial for Radafaxine in MDD was registered under the identifier NCT00057239. While the detailed results of this study are not publicly available, the trial registration provides insight into its design.
| Parameter | Description |
| Drug | This compound |
| NCT Number | NCT00057239 |
| Phase | II |
| Indication | Major Depressive Disorder (MDD) |
| Dosages | 20mg and 60mg, once daily |
| Primary Outcome | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score after 8 weeks |
| Enrollment | 546 participants |
| Status | Completed (Results not publicly available) |
The discontinuation of Radafaxine's development suggests that the outcomes of this and potentially other trials did not meet the predefined efficacy or safety endpoints. For researchers, the case of Radafaxine underscores the challenges in antidepressant drug development and the importance of subtle pharmacodynamic differences between related compounds.
Comparative Analysis with Alternative Antidepressants
To provide a comprehensive overview for research and development purposes, this section compares the clinical trial results of three widely used antidepressants: bupropion (the parent compound of Radafaxine), duloxetine, and venlafaxine. The following tables summarize key efficacy and safety data from various clinical trials.
Efficacy in Major Depressive Disorder
| Drug (Class) | Trial Duration | Primary Endpoint | Key Efficacy Results | Response Rate | Remission Rate |
| Bupropion XL (NDRI) | 8 weeks | Change in IDS-IVR-30 total score | Statistically significant reduction vs. placebo (p < .001)[1] | Not explicitly stated | Not explicitly stated |
| Duloxetine (SNRI) | 8 weeks | Change in HAM-D-17 total score | Statistically significant reduction vs. placebo (p = .009)[2] | 64%[2] | 56%[2] |
| Venlafaxine (SNRI) | 6 weeks | Clinical Global Impression (CGI) scale | 68% achieved moderate or marked improvement vs. 31% for placebo[3] | Not explicitly stated | Not explicitly stated |
Common Adverse Events
| Drug | Common Adverse Events (incidence > placebo) |
| Bupropion XL | Dry mouth, insomnia, hyperhidrosis[4] |
| Duloxetine | Nausea, somnolence, constipation, decreased appetite, hyperhidrosis[5] |
| Venlafaxine | Nausea, dizziness, somnolence, insomnia, dry mouth, asthenia |
Experimental Protocols in Antidepressant Clinical Trials
The clinical development of antidepressants typically follows a standardized pathway to ensure rigorous evaluation of efficacy and safety. The protocols for the comparator drugs cited in this guide share common elements.
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.
Participant Population:
-
Inclusion Criteria: Typically include a diagnosis of MDD according to DSM criteria, a minimum score on a standardized depression rating scale (e.g., MADRS ≥ 20 or HAM-D-17 ≥ 15), and a specific duration of the current depressive episode.
-
Exclusion Criteria: Often exclude individuals with other primary psychiatric disorders, a recent history of substance abuse, or those who have failed to respond to multiple previous antidepressant treatments.
Interventions:
-
Treatment Arms: Typically include one or more fixed or flexible doses of the investigational drug, a placebo arm, and sometimes an active comparator arm.
-
Duration: Acute treatment trials are often 6 to 8 weeks in duration.
Outcome Measures:
-
Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline in the total score of a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Rating Scale for Depression (HAM-D-17).
-
Secondary Efficacy Endpoints: Often include response rates (typically defined as a ≥50% reduction in the primary endpoint score), remission rates (defined as a score below a certain threshold on the primary endpoint), and changes in other scales measuring anxiety, disability, and overall clinical impression (e.g., Clinical Global Impression - CGI scale).
-
Safety and Tolerability: Assessed through the monitoring and recording of adverse events, vital signs, and laboratory tests.
Visualizing Mechanisms and Workflows
To further aid in the understanding of Radafaxine's pharmacology and the clinical trial process, the following diagrams are provided.
References
- 1. ClinicalStudyDataRequest.com [clinicalstudydatarequest.com]
- 2. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]
- 3. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]
- 4. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]
- 5. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Radafaxine Hydrochloride as a Selective Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Radafaxine Hydrochloride with other commonly used norepinephrine-dopamine reuptake inhibitors (NDRIs). The objective is to furnish researchers with the necessary data to evaluate Radafaxine's suitability as a selective research tool for studies involving monoamine transporter function. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Radafaxine and its Alternatives
Radafaxine (also known as GW353162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that is a metabolite of bupropion.[1] It exhibits a distinct selectivity profile, showing a preference for the norepinephrine transporter (NET) over the dopamine transporter (DAT). While Radafaxine was investigated for clinical applications, its development was discontinued. Nevertheless, its specific pharmacological characteristics make it a potentially valuable tool for in vitro and in vivo research aimed at dissecting the roles of norepinephrine and dopamine signaling.
This guide compares Radafaxine with four other well-characterized NDRIs:
-
Bupropion: A widely used antidepressant and smoking cessation aid, and the parent compound of Radafaxine.
-
Methylphenidate: A psychostimulant commonly used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
-
Solriamfetol: A wakefulness-promoting agent used to treat excessive daytime sleepiness.
-
Nomifensine: A previously marketed antidepressant that was withdrawn due to side effects but remains a useful research tool.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities of Radafaxine and its alternatives for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower Ki values indicate higher binding affinity. The data is compiled from various sources and inter-laboratory variability should be considered.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity Ratio | Primary Reference(s) |
| Radafaxine HCl | ND | ND | ND | Selective for NET | [1] |
| Bupropion | 526 | 1960 | >10000 | 0.27 | [2] |
| Methylphenidate | 121 | 272 | >10000 | 0.44 | [2] |
| Solriamfetol | 14200 | 3700 | 81500 | 3.84 | |
| Nomifensine | 56 | 3.8 | 874 | 14.74 |
ND: Not definitively reported in publicly available literature. Qualitative descriptions indicate selectivity for NET over DAT.
Experimental Protocols
To aid in the independent validation and comparative studies of these compounds, detailed protocols for two key in vitro assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the dopamine, norepinephrine, or serotonin transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).
-
Test compounds (Radafaxine HCl and alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM benztropine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.
-
Incubate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.
Materials:
-
Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus or cortex for NET).
-
Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.
-
Test compounds (Radafaxine HCl and alternatives) at various concentrations.
-
Krebs-Ringer-HEPES buffer (or similar physiological buffer).
-
Uptake inhibitors for defining non-specific uptake (as in the binding assay).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in the buffer at 37°C for a short period (e.g., 10-15 minutes).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubate at 37°C for a defined time (e.g., 5-10 minutes), ensuring the measurement is within the initial linear phase of uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of uptake by the test compound at each concentration and determine the IC50 value.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Mechanism of action of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) like Radafaxine.
Caption: Experimental workflow for a radioligand binding assay to determine transporter affinity.
Conclusion
References
Comparative Analysis of Binding Affinities: Radafaxine Hydrochloride vs. Reboxetine
A comprehensive guide for researchers and drug development professionals on the binding characteristics of two selective norepinephrine reuptake inhibitors.
This guide provides a detailed comparison of the in vitro binding affinities of Radafaxine Hydrochloride and Reboxetine for the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The data presented is intended to inform preclinical research and drug development efforts in the field of neuroscience and psychopharmacology.
Executive Summary
Radafaxine, a metabolite of bupropion, and Reboxetine are both recognized for their inhibitory activity at the norepinephrine transporter. However, a detailed analysis of their binding profiles reveals significant differences in potency and selectivity. Reboxetine demonstrates high potency and selectivity for the norepinephrine transporter. In contrast, Radafaxine (as its active metabolite (2S,3S)-hydroxybupropion) also shows selectivity for the norepinephrine transporter but with a comparatively lower potency than reboxetine.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 and Kᵢ values) of this compound's active metabolite, (2S,3S)-hydroxybupropion, and Reboxetine for the human norepinephrine, dopamine, and serotonin transporters.
| Compound | Transporter | IC₅₀ (nM) | Kᵢ (nM) |
| (2S,3S)-hydroxybupropion | NET | 520[1] | - |
| (Metabolite of Radafaxine) | DAT | >10,000[1] | - |
| SERT | - | - | |
| Reboxetine | NET | 8.5[2] | 8.2[3] |
| DAT | 89,000[2] | - | |
| SERT | 6,900[2] | 1070[3] |
Note: Data for Radafaxine is presented for its active metabolite, (2S,3S)-hydroxybupropion, as this is the primary mediator of its pharmacological activity. A direct IC₅₀ or Kᵢ value for this compound was not available in the reviewed literature.
Experimental Protocols
The binding affinity data presented in this guide are typically determined through in vitro radioligand binding assays. These assays are fundamental in neuropharmacology for characterizing the interaction between a drug and its target protein.
General Radioligand Binding Assay Protocol
A common method to determine the binding affinity of a compound to a specific transporter (NET, DAT, or SERT) involves a competitive binding experiment using membranes from cells engineered to express the human transporter of interest.
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human NET, DAT, or SERT are isolated.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target transporter is used (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]citalopram for SERT).
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Reboxetine).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of both Radafaxine and Reboxetine are initiated by their binding to and inhibition of monoamine transporters, which leads to an increase in the extracellular concentrations of specific neurotransmitters. This, in turn, modulates downstream signaling cascades.
Reboxetine Signaling Pathway
Reboxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter.[4] This blockade leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[5] The elevated norepinephrine levels subsequently activate postsynaptic α- and β-adrenergic receptors.[5] Research suggests that the therapeutic effects of norepinephrine reuptake inhibitors like reboxetine may be mediated through the modulation of intracellular signaling pathways, including the brain-derived neurotrophic factor (BDNF) and its receptor TrkB, as well as the extracellular signal-regulated kinase (ERK) pathway.[6]
Caption: Reboxetine's mechanism of action.
This compound Signaling Pathway
Radafaxine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7] Its active metabolite, (2S,3S)-hydroxybupropion, is more potent at inhibiting norepinephrine reuptake than dopamine reuptake.[1] By blocking both NET and DAT, radafaxine increases the synaptic concentrations of both norepinephrine and dopamine. The regulation of the dopamine transporter is known to involve intracellular signaling pathways, including protein kinase C (PKC) and ERK.[8] The increased availability of these neurotransmitters leads to the activation of their respective postsynaptic receptors and subsequent downstream signaling events.
Caption: Radafaxine's dual mechanism of action.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Cellular and molecular mechanisms in the long-term action of antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Investigational Antidepressant Radafaxine Hydrochloride: A Comparative Analysis of a Discontinued NDRI
Radafaxine Hydrochloride (GW-353,162) , a norepinephrine-dopamine reuptake inhibitor (NDRI), was under development by GlaxoSmithKline in the early 2000s for the treatment of major depressive disorder and other conditions. As a potent metabolite of bupropion, it showed a distinct pharmacological profile with a higher potency for norepinephrine reuptake inhibition compared to dopamine.[1] However, the development of radafaxine was ultimately discontinued due to "poor test results," and it was never marketed.[1] This comparative guide provides a meta-analysis of the available published research on radafaxine, comparing its known characteristics with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Comparative Pharmacodynamics and Efficacy
Due to its discontinuation, there is a scarcity of published, large-scale comparative clinical trials evaluating the efficacy and safety of radafaxine against other antidepressants. The available data is primarily from early-stage clinical studies and preclinical research.
Table 1: Comparative Profile of this compound vs. Other Antidepressant Classes
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) |
| Primary Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Selective Serotonin Reuptake Inhibitor | Serotonin-Norepinephrine Reuptake Inhibitor |
| Primary Neurotransmitters Affected | Norepinephrine, Dopamine | Serotonin | Serotonin, Norepinephrine |
| Reported Efficacy | Development discontinued due to "poor test results"; limited published efficacy data. | Established efficacy for major depressive disorder and anxiety disorders. | Established efficacy for major depressive disorder, anxiety disorders, and neuropathic pain. |
| Potential for Reinforcing Effects | Low; slow and low-potency dopamine transporter blockade.[2] | Generally considered to have low abuse potential. | Generally considered to have low abuse potential. |
Pharmacokinetics
A key human study using positron emission tomography (PET) revealed important pharmacokinetic and pharmacodynamic properties of radafaxine.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value |
| Dopamine Transporter (DAT) Blockade (40 mg, p.o.) | |
| 1 hour post-administration | 11%[2] |
| 4 hours post-administration (Peak) | 22%[2] |
| 8 hours post-administration | 17%[2] |
| 24 hours post-administration | 15%[2] |
| Time to Peak Plasma Concentration | ~ 4 to 8 hours[2] |
Experimental Protocols
Positron Emission Tomography (PET) Study of Dopamine Transporter Blockade
A study was conducted to measure the potency and kinetics of dopamine transporter (DAT) blockade by radafaxine in the human brain.
-
Participants: 8 healthy control subjects.
-
Procedure:
-
A baseline PET scan was performed using [11C]cocaine, a radioligand that binds to DAT.
-
Participants were administered a single oral dose of 40 mg of this compound.
-
Follow-up PET scans were conducted at 1, 4, 8, and 24 hours post-dosing to measure the degree of DAT blockade by radafaxine.
-
Plasma pharmacokinetics, as well as behavioral and cardiovascular effects, were monitored concurrently.
-
-
Key Finding: The study concluded that radafaxine's relatively low potency and slow onset of DAT blockade suggest a low potential for reinforcing effects and abuse liability.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound, SSRIs, and SNRIs at the neuronal synapse.
Caption: Mechanism of Action of this compound (NDRI).
Caption: Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Caption: Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Conclusion
This compound represented a potential advancement in antidepressant therapy with its distinct norepinephrine-dopamine reuptake inhibition profile. However, its clinical development was halted, leaving a significant gap in the understanding of its full therapeutic potential and comparative efficacy. The available data suggests a favorable profile in terms of abuse liability due to its modest and slow-onset dopamine transporter blockade. Without further clinical trial data, a direct and comprehensive comparison with established treatments like SSRIs and SNRIs remains speculative. This analysis, based on the limited published research, serves as a concise summary for researchers and professionals in drug development, highlighting the pharmacological characteristics of this discontinued investigational compound.
References
A Cross-Study Validation of Radafaxine Hydrochloride's Effects: A Comparative Guide for Researchers
This guide offers a comparative analysis of Radafaxine Hydrochloride, a norepinephrine-dopamine reuptake inhibitor (NDRI), against established therapeutic alternatives for Major Depressive Disorder (MDD) and Restless Legs Syndrome (RLS).[1] Development of Radafaxine was discontinued by GlaxoSmithKline in 2006, resulting in limited publicly available clinical trial data.[1] This guide therefore synthesizes the available information on Radafaxine and contrasts it with the extensive data on comparator drugs to provide a valuable resource for researchers, scientists, and drug development professionals.
Part 1: Comparison in the Context of Major Depressive Disorder (MDD)
Radafaxine was investigated as a treatment for MDD, with at least one Phase 2 clinical trial initiated to assess its efficacy and safety.[2]
Radafaxine functions as a norepinephrine-dopamine reuptake inhibitor, a mechanism it shares with the established antidepressant bupropion.[1] This contrasts with the selective serotonin reuptake inhibitors (SSRIs), such as sertraline, which primarily target the serotonin transporter.
Signaling Pathway of Monoamine Reuptake Inhibitors
Comparative mechanism of monoamine reuptake inhibitors.
While a Phase 2 trial (NCT00057239) for Radafaxine in MDD was conducted, specific efficacy results, such as the mean change in the Montgomery-Åsberg Depression Rating Scale (MADRS), have not been made publicly available. The following table summarizes efficacy data for the comparator drugs.
Table 1: Efficacy of Radafaxine Comparators in Major Depressive Disorder
| Drug | Trial Identifier/Reference | Key Efficacy Findings |
| Bupropion | Pooled analysis of 7 SSRI-comparator studies | Bupropion and SSRIs produced identical remission rates, both statistically superior to placebo.[3] |
| NCT02191397 | A study to evaluate the efficacy, safety and tolerability of bupropion hydrochloride extended-release and escitalopram oxalate in subjects with MDD.[4] | |
| Sertraline | Prophylactic treatment study | Recurrence of major depressive episodes was significantly lower with sertraline (50mg and 100mg) compared to placebo (16.8% and 17.0% vs. 33.3%).[5] |
| 10-week academic clinical trial | Clinical response favored sertraline over placebo (72% vs 32%).[6] |
Specific adverse event data from the Radafaxine MDD trial is not available. A study assessing its abuse potential concluded that its slow and relatively low blockade of dopamine transporters suggests a low likelihood of reinforcing effects.[7]
Table 2: Safety and Tolerability of Radafaxine Comparators in Major Depressive Disorder
| Drug | Common Adverse Events | Serious Adverse Events/Contraindications |
| Bupropion | Headache, dry mouth, nausea.[8] | Contraindicated in patients with a seizure disorder, or a current or prior diagnosis of bulimia or anorexia nervosa.[9] Carries a boxed warning for suicidal thoughts and behaviors in children, adolescents, and young adults.[10] |
| Sertraline | Nausea, diarrhea, insomnia, somnolence, headache, dry mouth.[11][12] | Can increase the risk of bleeding, especially when used with NSAIDs.[13] Carries a risk of serotonin syndrome.[13] |
-
Radafaxine (NCT00057239): This was a randomized, double-blind, placebo-controlled, parallel-group study in 546 adults with MDD. The primary outcome was the change in MADRS score after 8 weeks of treatment with either 20mg or 60mg of Radafaxine or placebo.
-
Bupropion: Clinical trials for bupropion in MDD are typically randomized, double-blind, and placebo-controlled, with treatment durations often around 8 weeks. Efficacy is commonly measured by the change in depression rating scales like the MADRS or the Hamilton Depression Rating Scale (HAM-D).
-
Sertraline: Sertraline's efficacy in MDD has been established through numerous randomized, double-blind, placebo-controlled trials. A representative study design involved a 10-week treatment period with a primary endpoint of clinical response defined as a 50% reduction in the HAMD-17 score.[6]
Experimental Workflow for a Typical MDD Clinical Trial
A generalized workflow for MDD clinical trials.
Part 2: Comparison in the Context of Restless Legs Syndrome (RLS)
Although Radafaxine was investigated for the treatment of RLS, no clinical trial data on its efficacy or safety for this indication are publicly available.[1] Therefore, a direct comparison is not possible. This section outlines the profiles of established RLS treatments.
Table 3: Efficacy of Standard RLS Treatments
| Drug | Trial Identifier/Reference | Key Efficacy Findings |
| Pramipexole | Meta-analysis of 12 RCTs | Pramipexole was significantly superior to placebo in improving RLS symptoms, with a weighted mean difference in the International Restless Legs Syndrome (IRLS) score of -4.64.[14] |
| NCT00133198 | A 12-week clinical trial comparing pramipexole versus placebo for the ability to reduce the symptoms of RLS in adult subjects.[15] | |
| Gabapentin enacarbil | 12-week placebo-controlled study | Gabapentin enacarbil (1200 mg) significantly improved mean IRLS total score compared with placebo (adjusted mean treatment difference: –3.5).[16] |
| 52-week open-label extension study | Mean IRLS scores improved from a baseline of 23.2 to 8.0.[8] |
Table 4: Safety and Tolerability of Standard RLS Treatments
| Drug | Common Adverse Events | Serious Adverse Events/Precautions |
| Pramipexole | Nausea, somnolence, headache.[17] | May cause patients to fall asleep during normal daytime activities.[18] Can be associated with augmentation (a paradoxical worsening of RLS symptoms). |
| Gabapentin enacarbil | Dizziness, somnolence.[19][20] | Can cause significant driving impairment.[21] As a prodrug of gabapentin, it may increase the risk of suicidal thoughts or ideation.[21] |
-
Pramipexole: A typical pramipexole RLS trial is a randomized, double-blind, placebo-controlled study with a duration of 6 to 12 weeks. The primary outcome is usually the change from baseline in the IRLS score.
-
Gabapentin enacarbil: The efficacy of gabapentin enacarbil for RLS was established in randomized, double-blind, placebo-controlled trials. A representative study randomized subjects to receive 1200 mg or 600 mg of gabapentin enacarbil or placebo for 12 weeks, with the primary endpoints being the change in IRLS score and the Clinical Global Impression-Improvement (CGI-I) score.[16]
Logical Progression of RLS Treatment
References
- 1. Radafaxine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin Enacarbil Promising for Restless Legs Syndrome | MDedge [ma1.mdedge.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bupropion: Side Effects, Dosage, Uses and More [healthline.com]
- 11. Toleration and safety of sertraline: experience worldwide [pubmed.ncbi.nlm.nih.gov]
- 12. Sertraline: an antidepressant medicine - NHS [nhs.uk]
- 13. poison.org [poison.org]
- 14. Efficacy of Pramipexole for the Treatment of Primary Restless Leg Syndrome: A Systematic Review and Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Pramipexole Compared to Placebo in the Treatment of Restless Legs Syndrome (RLS) | MedPath [trial.medpath.com]
- 16. jcsm.aasm.org [jcsm.aasm.org]
- 17. drugs.com [drugs.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Gabapentin enacarbil – clinical efficacy in restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FDA Approves Gabapentin Enacarbil for Postherpetic Neuralgia [medscape.com]
A Preclinical Head-to-Head: Radafaxine Hydrochloride vs. Citalopram in Animal Models of Anxiety
For researchers and drug development professionals, understanding the preclinical profiles of novel psychotropic agents is paramount. This guide provides a comparative analysis of radafaxine hydrochloride and the well-established selective serotonin reuptake inhibitor (SSRI) citalopram in the context of animal models of anxiety. While direct comparative preclinical studies are notably absent in publicly available literature, this guide synthesizes existing data on each compound to offer a predictive and mechanistic comparison.
Executive Summary
Citalopram, a selective serotonin reuptake inhibitor (SSRI), has a well-documented anxiolytic profile in various animal models of anxiety. Its mechanism is centered on the potentiation of serotonergic neurotransmission. In contrast, this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). Preclinical data on its effects in specific anxiety models are scarce, preventing a direct quantitative comparison. However, based on its mechanism of action, radafaxine's effects on anxiety-like behaviors are anticipated to be distinct from those of citalopram, with a potential for greater impact on locomotor activity. This guide presents available quantitative data for citalopram, details common experimental protocols for assessing anxiolytic efficacy, and provides a visual representation of the compounds' distinct signaling pathways.
Data Presentation: Citalopram in Animal Models of Anxiety
The following table summarizes quantitative data from preclinical studies investigating the effects of citalopram in established animal models of anxiety. The lack of available public data for radafaxine in these specific paradigms precludes its inclusion in this direct comparison.
| Animal Model | Species | Compound | Dose | Route of Administration | Key Findings | Reference |
| Elevated Plus Maze | Mouse | Citalopram | 30 mg/kg | Intraperitoneal (Acute) | Decreased time spent in open arms (anxiogenic effect) | [1] |
| Mouse | Citalopram | 10 mg/kg (3 injections over 24h) | Intraperitoneal (Sub-chronic) | Increased time spent in open arms (anxiolytic effect) | [1] | |
| Open Field Test | Rat | Citalopram | 10 and 20 mg/kg/day | Subcutaneous (Chronic, 10 days) | Increased ratio of central to peripheral activity | [2] |
| Rat | Citalopram | 100 mg/kg/day | Subcutaneous (Chronic, 10 days) | Decreased peripheral locomotor and rearing activities | [2] | |
| Light-Dark Box Test | Rat | Citalopram | Not Specified | Not Specified | Mixed anxiogenic/anxiolytic-like response | [3] |
Mechanisms of Action
Citalopram: A Selective Serotonin Reuptake Inhibitor (SSRI)
Citalopram's primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[4] This blockade prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of 5-HT available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the foundation of its antidepressant and anxiolytic effects.[4]
This compound: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Radafaxine functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the synaptic concentrations of norepinephrine (NE) and dopamine (DA).[5] Notably, radafaxine is a metabolite of bupropion and exhibits a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake.[5] The development of radafaxine was discontinued in 2006 due to "poor test results".[5] Preclinical studies have suggested a low abuse potential, similar to bupropion.[5]
Signaling Pathway Diagrams
Caption: Mechanisms of action for Citalopram and Radafaxine.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Elevated Plus Maze (EPM)
The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
Behavior is recorded, typically by video-tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Caption: Standard workflow for the Elevated Plus Maze test.
Open Field Test (OFT)
The open field test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
The animal is placed in the center of the open field.
-
The animal is allowed to explore the arena for a set period (e.g., 5-10 minutes).
-
Behavior is recorded using a video-tracking system.
-
-
Key Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena versus the periphery.
-
Number of entries into the center zone.
-
An increase in the time spent in the center is indicative of an anxiolytic effect, while a decrease in total distance traveled can suggest sedative effects.[6]
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
The animal is placed in the light compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a set period (e.g., 10 minutes).
-
Behavior is recorded.
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
-
Conclusion
The available preclinical data strongly support an anxiolytic profile for citalopram, particularly with sub-chronic to chronic administration, mediated by its selective inhibition of serotonin reuptake. For this compound, a direct assessment of its anxiolytic potential in established animal models is conspicuously absent from the scientific literature. Its mechanism as an NDRI suggests that its behavioral effects would differ significantly from those of citalopram. A compound that enhances norepinephrine and dopamine signaling might be expected to increase locomotor activity and could potentially have anxiogenic effects at certain doses, though this remains speculative without direct experimental evidence. Future preclinical studies directly comparing radafaxine and citalopram in standardized anxiety models would be necessary to provide a definitive answer on their relative anxiolytic or anxiogenic properties. Researchers in drug development should consider the distinct neurochemical profiles of these compounds when designing and interpreting preclinical behavioral studies.
References
- 1. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of chronic citalopram treatment on central and peripheral spontaneous open-field behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radafaxine - Wikipedia [en.wikipedia.org]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
A Comparative Review of Radafaxine Hydrochloride and its Analogs: A Guide for Drug Development Professionals
An In-depth Analysis of Norepinephrine-Dopamine Reuptake Inhibitors
Radafaxine hydrochloride, a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI), represents a significant area of research in the development of treatments for a variety of neurological and psychiatric disorders. This guide provides a comprehensive comparative review of radafaxine and its key analogs, focusing on their pharmacological profiles, mechanisms of action, and the structure-activity relationships that govern their efficacy and selectivity. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel central nervous system (CNS) therapeutics.
Introduction to Radafaxine and its Analogs
Radafaxine (GW-353,162) is a phenyl-morpholine derivative and a major metabolite of bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] Unlike its parent compound, radafaxine exhibits a distinct pharmacological profile with a significantly higher potency for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[1] This enhanced selectivity for NET has been suggested to contribute to its potential efficacy in treating conditions such as pain and fatigue, in addition to depression.[1]
Key analogs of radafaxine include its parent compound, bupropion, and manifaxine (GW-320,659), another derivative developed from radafaxine.[1] The stereoisomer of the precursor to radafaxine, (2R,3R)-hydroxybupropion, is known to be less pharmacologically active.[1] The exploration of the structure-activity relationships within this chemical class, including various deshydroxybupropion analogs, continues to be an active area of research aimed at developing compounds with improved therapeutic profiles.[2]
Comparative Pharmacological Data
The primary mechanism of action for radafaxine and its analogs is the inhibition of monoamine reuptake at NET and DAT, leading to an increase in the synaptic concentrations of norepinephrine and dopamine. The relative potency and selectivity for these transporters are critical determinants of their therapeutic effects and side-effect profiles.
| Compound | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (DAT/NET) | Reference |
| Radafaxine | Data not available | ~22% blockade at 40mg p.o. | More potent at NET | [1][3] |
| Bupropion | 3715 | 305 | 0.08 | [4] |
| Manifaxine | Data not available | Data not available | Data not available | |
| (S,S)-Hydroxybupropion | Data not available | Data not available | Data not available | |
| Deshydroxybupropion analog 5a | More potent than (S,S)-hydroxybupropion | More potent than (S,S)-hydroxybupropion | Data not available | [2] |
| Deshydroxybupropion analog 5h | More potent than (S,S)-hydroxybupropion | More potent than (S,S)-hydroxybupropion | Data not available | [2] |
Radafaxine has been shown to have approximately 70% of the efficacy of bupropion in blocking dopamine reuptake, but 392% of its efficacy in blocking norepinephrine reuptake, highlighting its preference for NET.[1] Studies also indicate that radafaxine exhibits a slow and prolonged blockade of DAT, which is believed to contribute to its low potential for abuse.[3]
Mechanism of Action: Signaling Pathways
The therapeutic effects of radafaxine and its analogs are primarily mediated by their interaction with the norepinephrine and dopamine transporters located on the presynaptic membrane of neurons. By blocking these transporters, the reuptake of norepinephrine and dopamine from the synaptic cleft is inhibited, leading to their prolonged presence and enhanced signaling to postsynaptic receptors.
Caption: Norepinephrine and Dopamine Reuptake Inhibition by Radafaxine and its Analogs.
In addition to their primary action on monoamine transporters, some analogs have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which may contribute to their overall pharmacological profile, particularly in the context of smoking cessation.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of radafaxine and its analogs.
Monoamine Reuptake Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine and dopamine into synaptosomes or cells expressing the respective transporters.
Caption: Experimental Workflow for a Monoamine Reuptake Inhibition Assay.
Protocol:
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents. Alternatively, cell lines (e.g., HEK293) stably expressing human NET or DAT can be used.
-
Pre-incubation: The prepared synaptosomes or cells are pre-incubated with varying concentrations of the test compound (e.g., radafaxine analog) for a specified period.
-
Addition of Radioligand: A fixed concentration of a radiolabeled neurotransmitter, such as [³H]norepinephrine or [³H]dopamine, is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short period (typically a few minutes) at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of neurotransmitter taken up, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay
This assay measures the affinity of a compound for the norepinephrine and dopamine transporters by competing with a known radioligand that binds to the transporter.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing NET or DAT or from specific brain regions.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Structure-Activity Relationships (SAR)
The structural modifications of the bupropion scaffold have a significant impact on the potency and selectivity of its analogs for NET and DAT.
Caption: Structure-Activity Relationship of Radafaxine and its Analogs.
Key structural features that influence the activity of these compounds include:
-
The Phenyl Ring: Substitutions on the phenyl ring can modulate potency and selectivity.
-
The Morpholine Ring: The stereochemistry of the hydroxyl group and the methyl groups on the morpholine ring are critical for activity. The (2S,3S) configuration in radafaxine is the more active isomer.[1]
-
The Amine Group: The nature of the substituent on the nitrogen atom can influence the compound's interaction with the transporters.
Studies on deconstructed analogs of bupropion have shown that the presence of the tert-butyl group is a key determinant for its action as a reuptake inhibitor rather than a releasing agent.[4] The development of deshydroxybupropion analogs has demonstrated that removal of the hydroxyl group can lead to compounds with even greater potency for monoamine transporters.[2]
Conclusion
Radafaxine and its analogs represent a promising class of NDRIs with potential applications in a range of CNS disorders. The higher selectivity of radafaxine for NET compared to its parent compound, bupropion, may offer a distinct therapeutic advantage. The ongoing exploration of the structure-activity relationships within this chemical series holds the potential for the development of novel therapeutics with optimized efficacy, selectivity, and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the preclinical evaluation of these and other novel monoamine reuptake inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Radafaxine Hydrochloride: A Guide for Laboratory Professionals
For research use only. Not intended for human or animal use.
This document provides essential safety and logistical information for the proper disposal of Radafaxine Hydrochloride (CAS No: 106083-71-0). This compound is a norepinephrine-dopamine reuptake inhibitor developed for various indications but never marketed.[1] As a research chemical, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection.
I. Hazard Identification and Safety Precautions
Safety Data Sheets (SDS) for this compound present some conflicting hazard information. One supplier classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another indicates it is not a hazardous substance.[2][3] Given this discrepancy, it is imperative to handle and dispose of this compound with a conservative approach, assuming the highest reported hazard level.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing (laboratory coat)
-
A suitable respirator if dust or aerosols are generated[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An accessible safety shower and eyewash station are mandatory.[2]
II. Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 106083-71-0 | [2][4] |
| Molecular Formula | C₁₃H₁₉Cl₂NO₂ | [4][6] |
| Molecular Weight | 292.20 g/mol | [4][6] |
| Appearance | White to off-white solid | [6] |
| Storage Conditions | 4°C for short-term, -20°C to -80°C for long-term | [2][6] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable, leak-proof, and made of a material compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
Collect solutions of this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
2. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[2]
-
Wearing full PPE, contain and absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[2][3]
-
For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid dust formation.
-
Decontaminate the spill area by scrubbing with alcohol.[2][3]
-
Collect all cleanup materials in the designated hazardous waste container.
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal contractor.[2]
-
Do not dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure all containers are properly labeled in accordance with federal, state, and local regulations.[2][3]
IV. Diagrams and Workflows
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Emergency Response Logic
This diagram outlines the immediate actions to be taken in the event of an accidental release or exposure.
Caption: Emergency response plan for this compound.
References
- 1. Radafaxine - Wikipedia [en.wikipedia.org]
- 2. Radafaxine (hydrochloride)|106083-71-0|MSDS [dcchemicals.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | C13H19Cl2NO2 | CID 9838996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Radafaxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Radafaxine Hydrochloride in a laboratory setting. Adherence to these procedures is essential for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Radafascine Hydrochloride, particularly in its powdered form.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free.[1][2] Change every 30-60 minutes or immediately if contaminated.[1] | Prevents dermal absorption. Powder-free minimizes inhalation risk of aerosolized powder.[1] |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles.[2][3] | Protects eyes from airborne particles and potential splashes.[2] |
| Face Shield | Recommended when splash hazard is high.[3] | Provides a full range of protection against splashes to the face and eyes.[1] | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher particulate respirator.[2][4][5] | Prevents inhalation of fine powders, a primary route of exposure for potent compounds.[6] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
| Disposable Gown | Recommended for larger quantities or when significant contamination is possible.[2] | Provides an additional layer of protection and is easily removed and disposed of if contaminated. | |
| Foot Protection | Closed-toe Shoes | Standard laboratory requirement. | Protects feet from spills and falling objects. |
| Shoe Covers | Recommended in designated potent compound handling areas.[1] | Prevents the tracking of contaminants out of the work area.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
